molecular formula C11H20N2O2 B129190 tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 141449-85-6

tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B129190
CAS No.: 141449-85-6
M. Wt: 212.29 g/mol
InChI Key: FYUVLZRRIRGSTE-UHFFFAOYSA-N
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Description

Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUVLZRRIRGSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399849
Record name tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141449-85-6, 1330763-64-8
Record name Hexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
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Record name tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANS-TERT-BUTYL HEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a saturated bicyclic heterocyclic amine. Its rigid pyrrolo[3,4-c]pyrrole core structure makes it a valuable scaffold and a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

This compound and its derivatives have been investigated for their potential as pharmacological agents. Their structural similarity to known bioactive compounds facilitates the design of new drugs for various diseases. The core structure can be found in molecules targeting proteins such as retinol-binding protein 4 (RBP4) and 5-HT2C receptors.[1] Furthermore, derivatives have been explored in anticancer research and neuropharmacology due to their potential to interact with neurotransmitter systems.

Chemical and Physical Properties

This compound exists as different stereoisomers, with the cis- and meso-forms being commonly referenced. It is important for researchers to note the specific isomer being used, as this can significantly impact the outcome of a chemical reaction or the biological activity of the resulting derivatives.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
CAS Number 141449-85-6 (unspecified stereochemistry), 250275-15-1 (cis-isomer), 250275-15-1 (meso-isomer)
Synonyms 2-Boc-hexahydropyrrolo[3,4-c]pyrrole, tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Table 2: Physicochemical Properties (Computed)

PropertyValue
XLogP3 0.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 212.15247768 g/mol
Topological Polar Surface Area 32.9 Ų
Appearance White to light yellow powder or crystals

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A common route involves the deprotection of a dibenzylated precursor. Below is a detailed experimental protocol for the synthesis of the cis-isomer.

Synthesis of cis-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

This protocol describes the synthesis starting from tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.

Experimental Protocol:

  • Reaction Setup: To a solution of tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol) in methanol (50 mL), add 10% Palladium hydroxide on carbon (Pd(OH)₂/C) (0.5 g).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (60 psi).

  • Reaction Conditions: Stir the mixture at 60 °C overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Product: The resulting product is tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate as a colorless oil (Yield: 2.3 g, 66%).

G cluster_synthesis Synthesis Workflow start tert-butyl 5-benzylhexahydropyrrolo [3,4-c]pyrrole-2(1H)-carboxylate reagents H₂, 10% Pd(OH)₂/C Methanol, 60 °C, 60 psi start->reagents Hydrogenolysis product cis-tert-butyl hexahydropyrrolo [3,4-c]pyrrole-2(1H)-carboxylate reagents->product

Caption: Synthetic pathway for cis-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The rigid bicyclic core of this compound serves as a valuable 3D scaffold for the synthesis of novel therapeutic agents. The Boc-protected nitrogen can be deprotected to allow for further chemical modifications, while the other nitrogen atom can be functionalized to introduce diverse substituents. This versatility has led to its use in the development of a wide range of compounds with various biological activities.

Derivatives of this core structure have shown promise in several therapeutic areas:

  • Anticancer Agents: The scaffold has been incorporated into molecules designed to inhibit cancer cell proliferation.

  • Neuropharmacological Agents: Its ability to serve as a backbone for compounds that interact with receptors in the central nervous system makes it a target for treating neurological disorders.

  • Antiviral and Antibacterial Agents: The pyrrolo[3,4-c]pyrrole core is present in compounds with demonstrated activity against various pathogens.

The general workflow for utilizing this scaffold in drug discovery involves several key steps, from the initial functionalization of the core to the biological evaluation of the final compounds.

G cluster_drug_discovery Role in Medicinal Chemistry scaffold tert-butyl hexahydropyrrolo [3,4-c]pyrrole-2(1H)-carboxylate (Core Scaffold) deprotection Boc Deprotection scaffold->deprotection functionalization Functionalization of Nitrogen Atoms deprotection->functionalization library Synthesis of Compound Library functionalization->library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow illustrating the use of the scaffold in drug discovery.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. It is advised to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex and biologically active molecules. Its rigid, three-dimensional structure and the presence of a versatile Boc-protecting group make it an attractive scaffold for medicinal chemists. The continued exploration of this core structure is likely to lead to the discovery of novel therapeutic agents for a variety of diseases. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their drug discovery and development endeavors.

References

Technical Guide: tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 141449-85-6 cis-Isomer CAS Number: 250275-15-1

Introduction

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a bicyclic diamine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, fused ring system provides a unique three-dimensional scaffold that is valuable for the synthesis of complex molecular architectures. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of antagonists for Retinol Binding Protein 4 (RBP4) and agonists for the 5-HT2C receptor.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [1]
Appearance White to light yellow powder or crystals[2]
CAS Number 141449-85-6[3]
cis-Isomer CAS Number 250275-15-1[4]
InChI Key FYUVLZRRIRGSTE-UHFFFAOYSA-N[5]
Canonical SMILES CC(C)(C)OC(=O)N1CC2CNCC2C1[1]
Solubility Soluble in common organic solvents like chloroform and methanol.
Storage Store in a cool, dry place.

Spectral Data

Detailed spectral data is critical for the identification and characterization of this compound. While full spectral data with peak assignments are often proprietary, typical spectral characteristics are outlined below. Researchers can obtain detailed spectra from commercial suppliers upon request.[3][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the tert-butyl protons (a singlet around 1.4 ppm), as well as complex multiplets for the methylene and methine protons of the hexahydropyrrolo[3,4-c]pyrrole core.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary and methyl carbons of the tert-butyl group, and the various sp³-hybridized carbons of the bicyclic ring system.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include C-H stretching frequencies for the alkyl groups, a strong C=O stretching band for the carbamate group (around 1680-1700 cm⁻¹), and C-N stretching bands.

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) or, more commonly, the protonated molecular ion ([M+H]⁺) at m/z 213.16. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.

Experimental Protocols

This compound is a key intermediate in multi-step syntheses. Below is a detailed experimental protocol for its use in the synthesis of a Retinol Binding Protein 4 (RBP4) antagonist, adapted from the scientific literature.[7][8]

Synthesis of tert-Butyl 5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

This procedure details the palladium-catalyzed amination of 1-bromo-2-(trifluoromethyl)benzene with (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.

Materials:

  • (3aR,6aS)-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

  • 1-Bromo-2-(trifluoromethyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • To a solution of 1-bromo-2-(trifluoromethyl)benzene in anhydrous toluene, add (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, sodium tert-butoxide, palladium(II) acetate, and BINAP.

  • The reaction mixture is heated at 110 °C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired tert-butyl 5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.

Subsequent Deprotection:

The Boc-protecting group can be removed under acidic conditions to yield the free amine, which can then be used in subsequent reactions. A typical procedure involves dissolving the Boc-protected compound in a solvent like dichloromethane or ethyl acetate and treating it with a solution of hydrochloric acid in diethyl ether or dioxane.[7][8]

Applications in Drug Discovery

The hexahydropyrrolo[3,4-c]pyrrole scaffold is of significant interest in drug development due to its rigid structure, which can lead to higher binding affinities and improved selectivity for biological targets.

Retinol Binding Protein 4 (RBP4) Antagonists

RBP4 is the primary transport protein for retinol (Vitamin A) in the blood. Elevated levels of RBP4 have been linked to insulin resistance and obesity. Furthermore, the accumulation of cytotoxic bisretinoids, which are byproducts of the visual cycle, in the retinal pigment epithelium (RPE) is associated with the pathogenesis of atrophic age-related macular degeneration (AMD) and Stargardt disease.[7][9] Antagonists of RBP4 can block the transport of retinol to the eye, thereby reducing the formation of these toxic bisretinoids.[7] this compound is a key building block in the synthesis of potent and selective RBP4 antagonists.[7][10]

RBP4_Antagonism RBP4 Retinol Binding Protein 4 (RBP4) RBP4_Retinol RBP4-Retinol Complex RBP4->RBP4_Retinol Retinol Retinol (Vitamin A) Retinol->RBP4 Binds to TTR Transthyretin (TTR) RBP4_TTR_Retinol RBP4-TTR-Retinol Complex TTR->RBP4_TTR_Retinol RBP4_Retinol->TTR Binds to RPE Retinal Pigment Epithelium (RPE) RBP4_TTR_Retinol->RPE Transports Retinol to Bisretinoids Cytotoxic Bisretinoids RPE->Bisretinoids Leads to formation of Antagonist RBP4 Antagonist (derived from tert-butyl hexahydropyrrolo[3,4-c]pyrrole -2(1H)-carboxylate) Antagonist->RBP4 Binds to and blocks HT2C_Agonism Agonist 5-HT2C Agonist (derived from tert-butyl hexahydropyrrolo[3,4-c]pyrrole -2(1H)-carboxylate) HT2C_Receptor 5-HT2C Receptor Agonist->HT2C_Receptor Binds to and activates G_Protein G-protein Signaling Cascade HT2C_Receptor->G_Protein Initiates Cellular_Response Cellular Response (e.g., reduced food intake) G_Protein->Cellular_Response Leads to

References

In-Depth Technical Guide: Structure Elucidation of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a key building block in medicinal chemistry. This document outlines the analytical techniques and experimental protocols used to confirm the chemical structure of this bicyclic amine.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a fused pyrrolidine ring system. One of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. The presence of stereoisomers, such as the cis-isomer, is a key structural feature.

Molecular Formula: C₁₁H₂₀N₂O₂

Molecular Weight: 212.29 g/mol

Chemical Structure:

G start tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate in Methanol step1 Add 20% Pd(OH)₂/C catalyst start->step1 step2 Hydrogenate (50°C, 60 psi H₂) step1->step2 step3 Filter to remove catalyst step2->step3 end This compound step3->end G synthesis Synthesis of Compound purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework purification->nmr structure_confirmation Structure Confirmation ms->structure_confirmation ir->structure_confirmation nmr->structure_confirmation

An In-Depth Technical Guide to the Synthesis of tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthetic route for preparing tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a key building block in medicinal chemistry. This bicyclic diamine scaffold is a crucial intermediate in the synthesis of various pharmacologically active compounds, including antagonists and agonists for G-protein coupled receptors such as the 5-HT2C receptor, and inhibitors of retinol-binding protein 4 (RBP4).

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a multi-step process. A robust and frequently employed strategy involves the construction of the core hexahydropyrrolo[3,4-c]pyrrole ring system via a 1,3-dipolar cycloaddition reaction, followed by protective group manipulations to yield the desired product.

The overall synthetic transformation can be depicted as a two-stage process:

  • Formation of the Bicyclic Core: Synthesis of a protected precursor, tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, through a 1,3-dipolar cycloaddition reaction.

  • Deprotection: Removal of the benzyl protecting group to yield the final product.

Synthetic_Workflow Starting_Materials Starting Materials (e.g., N-Benzylglycine, Aldehyde, N-Boc-maleimide) Step1 Step 1: 1,3-Dipolar Cycloaddition Starting_Materials->Step1 Intermediate tert-Butyl cis-5-benzylhexahydro- pyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Step1->Intermediate Step2 Step 2: Debenzylation Intermediate->Step2 Final_Product tert-Butyl hexahydropyrrolo[3,4-c]pyrrole- 2(1H)-carboxylate Step2->Final_Product

Caption: High-level overview of the two-stage synthetic workflow.

Experimental Protocols

Stage 1: Synthesis of tert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

This stage involves the construction of the bicyclic pyrrolidine core structure through a 1,3-dipolar cycloaddition reaction. An azomethine ylide is generated in situ from N-benzylglycine and an appropriate aldehyde, which then reacts with N-(tert-butoxycarbonyl)maleimide.

Reaction Scheme:

Detailed Experimental Protocol (Representative):

  • To a stirred suspension of N-benzylglycine (1.0 eq.) and N-(tert-butoxycarbonyl)maleimide (1.1 eq.) in toluene (10 mL/mmol of glycine) is added paraformaldehyde (1.2 eq.).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.

Stage 2: Synthesis of this compound

The final step is the removal of the N-benzyl protecting group via catalytic hydrogenation.[1]

Reaction Scheme:

Detailed Experimental Protocol:

  • To a solution of tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol) in methanol (50 mL) is added 10% Palladium hydroxide on carbon (Pd(OH)₂/C) catalyst (0.5 g).[1]

  • The reaction mixture is subjected to a hydrogen atmosphere (60 psi) and stirred at 60 °C overnight.[1]

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite or diatomaceous earth.[1]

  • The filtrate is concentrated under reduced pressure to yield this compound as a colorless oil.[1]

Synthesis_Pathway cluster_0 Stage 1: 1,3-Dipolar Cycloaddition cluster_1 Stage 2: Debenzylation N_Benzylglycine N-Benzylglycine Azomethine_Ylide Azomethine Ylide (in situ) N_Benzylglycine->Azomethine_Ylide Paraformaldehyde Paraformaldehyde Paraformaldehyde->Azomethine_Ylide N_Boc_maleimide N-Boc-maleimide Cycloaddition Cycloaddition N_Boc_maleimide->Cycloaddition Azomethine_Ylide->Cycloaddition Benzyl_Protected_Intermediate tert-Butyl cis-5-benzylhexahydro- pyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Cycloaddition->Benzyl_Protected_Intermediate Hydrogenation H₂, Pd(OH)₂/C, 60°C Benzyl_Protected_Intermediate->Hydrogenation Final_Product tert-Butyl hexahydropyrrolo[3,4-c]pyrrole- 2(1H)-carboxylate Hydrogenation->Final_Product

Caption: Detailed two-stage synthesis pathway.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)
1N-Benzylglycine, N-Boc-maleimide, Paraformaldehyde-TolueneRefluxVariesVaries
2tert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate10% Pd(OH)₂/C, H₂ (60 psi)Methanol60Overnight66[1]

Conclusion

This guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The key steps involve a 1,3-dipolar cycloaddition to form the core bicyclic structure, followed by a straightforward debenzylation. The provided experimental protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important molecular scaffold. Further optimization of the cycloaddition step may be necessary depending on the specific aldehyde used and desired scale of the reaction.

References

Physical and chemical properties of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methods for tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This bicyclic diamine derivative is a crucial building block in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents.

Chemical and Physical Properties

This compound is a chiral molecule that exists in different stereoisomeric forms. The properties can vary slightly depending on the specific isomer. The most commonly cited isomer is the cis-isomer.

Table 1: General and Computed Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂PubChem[1][2][3]
Molecular Weight 212.29 g/mol PubChem[1][2][3]
Appearance White to light yellow powder or crystal; colorless oilTCI Chemicals[1], ChemicalBook[4]
CAS Number 141449-85-6 (unspecified stereochemistry), 250275-15-1 (cis-isomer)PubChem[1], Sigma-Aldrich[5]
XLogP3 0.7 - 0.9PubChem[1][2][3]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Exact Mass 212.152477885 DaPubChem[1][2][3]
Monoisotopic Mass 212.152477885 DaPubChem[1][2][3]
Topological Polar Surface Area 32.7 ŲPubChem
Heavy Atom Count 15PubChem

Note: Some properties are computed and may differ from experimental values.

Synthesis and Purification

The synthesis of this compound, particularly the cis-isomer, can be achieved through the debenzylation of a protected precursor.

Experimental Protocol: Synthesis of cis-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

This protocol describes the synthesis via catalytic hydrogenation.

Reaction Scheme:

G reactant tert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate product cis-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate reactant->product Hydrogenation reagents H₂ (60 psi) 10% Pd(OH)₂/C Methanol, 60 °C

Synthesis of the target compound via hydrogenation.

Materials:

  • tert-Butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol)[4]

  • 10% Palladium hydroxide on carbon (Pd(OH)₂/C) catalyst (0.5 g)[4]

  • Methanol (50 mL)[4]

  • Hydrogen gas (H₂)

  • Diatomaceous earth

Procedure:

  • To a solution of tert-butyl cis-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (5 g, 16.5 mmol) in methanol (50 mL), add 10% Pd(OH)₂/C catalyst (0.5 g).[4]

  • Subject the reaction mixture to a hydrogen atmosphere at a pressure of 60 psi.[4]

  • Stir the mixture at 60 °C overnight.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Filter the reaction mixture through diatomaceous earth to remove the catalyst.[4]

  • Concentrate the filtrate under reduced pressure to yield tert-butyl (3R,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate as a colorless oil (2.3 g, 66% yield).[4]

Purification

The crude product from the synthesis is often purified by filtration to remove the catalyst, followed by concentration of the solvent. Further purification, if necessary, can be achieved through column chromatography on silica gel.

Biological Significance and Applications

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with a wide range of biological activities. There is limited publicly available information on the biological activity of the compound itself. Its significance lies in providing a rigid bicyclic scaffold that can be further functionalized to target various biological receptors and enzymes.

Derivatives of this compound have been investigated for their potential as:

  • Antagonists and agonists for proteins such as retinol-binding protein 4 (RBP4) and 5-HT2C receptors.

  • Anticancer agents.[4]

  • Bruton's tyrosine kinase (BTK) inhibitors.[4]

  • Components in the synthesis of 6-heterocycloalkyl quinazoline derivatives.[4]

Analytical Methods

The characterization of this compound is typically performed using standard analytical techniques.

Table 2: Analytical Methods

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the Boc-protected pyrrolopyrrole core.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups, such as the carbamate carbonyl and N-H bonds.

While several suppliers indicate the availability of spectral data, specific spectra for this compound are not readily found in peer-reviewed literature.

Logical Workflow for Use in Drug Discovery

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program.

G start Synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate deprotection Boc Deprotection start->deprotection functionalization Functionalization of the free amine deprotection->functionalization library Library Synthesis of Novel Derivatives functionalization->library screening Biological Screening (e.g., receptor binding assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt end Preclinical Candidate lead_opt->end

Drug discovery workflow utilizing the target compound.

Safety Information

Based on available data for various isomers, this compound should be handled with care.

GHS Hazard Statements:

  • May be harmful if swallowed.

  • May be harmful in contact with skin.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May be harmful if inhaled.

  • May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. While detailed experimental data on its physical properties are not extensively published, its synthetic utility is well-established. This guide provides a summary of the available information to aid researchers and scientists in the effective use of this important chemical intermediate. Further research into the specific physicochemical properties and potential biological activities of the core molecule itself could open up new avenues for its application.

References

The Role of the Hexahydropyrrolo[3,4-c]pyrrole Scaffold in Drug Discovery: A Focus on Dipeptidyl Peptidase-4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. While this compound itself is not an active pharmaceutical ingredient, its rigid, bicyclic core structure, the hexahydropyrrolo[3,4-c]pyrrole scaffold, is a key component in the design of potent and selective enzyme inhibitors. This technical guide will delve into the primary mechanism of action associated with derivatives of this scaffold, focusing on their role as inhibitors of dipeptidyl peptidase-4 (DPP-4), a critical target in the management of type 2 diabetes mellitus. We will explore the underlying signaling pathways, present quantitative data on inhibitor potency, and provide detailed experimental protocols for assessing their activity.

The Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Derivatives of the closely related hexahydropyrrolo[3,4-b]pyrrole scaffold, a structural isomer of the [3,4-c] system, have been extensively developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5]

The mechanism of action of these inhibitors, often referred to as "gliptins," revolves around the potentiation of the endogenous incretin system. Here's a step-by-step breakdown of the signaling pathway:

  • Food Intake and Incretin Release: Following a meal, GLP-1 and GIP are secreted from enteroendocrine cells in the gut into the bloodstream.[4]

  • Incretin Action: These hormones then bind to their respective receptors on pancreatic β-cells, stimulating glucose-dependent insulin secretion.[3][4][6] GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels.[3][6][7]

  • DPP-4 Inactivation of Incretins: In the absence of an inhibitor, DPP-4 rapidly cleaves and inactivates GLP-1 and GIP, limiting their physiological effects.[3][4][5]

  • Role of Hexahydropyrrolo[3,4-c]pyrrole-based Inhibitors: Compounds incorporating the hexahydropyrrolo-pyrrole scaffold are designed to fit into the active site of the DPP-4 enzyme.[8] By binding to DPP-4, they prevent the degradation of GLP-1 and GIP.[3][4][6]

  • Therapeutic Outcome: This inhibition leads to prolonged and elevated levels of active incretin hormones, resulting in enhanced insulin release and reduced glucagon secretion in a glucose-dependent manner. This ultimately improves glycemic control in patients with type 2 diabetes with a low risk of hypoglycemia.[6][9]

The following diagram illustrates this key signaling pathway.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream cluster_outcome Therapeutic Effect Food Intake Food Intake Incretin Release Incretin Release Food Intake->Incretin Release GLP1_GIP Active GLP-1 & GIP Incretin Release->GLP1_GIP secrete Beta-Cells Beta-Cells Insulin Release Insulin Release Beta-Cells->Insulin Release Alpha-Cells Alpha-Cells Glucagon Release Glucagon Release Alpha-Cells->Glucagon Release Improved Glycemic Control Improved Glycemic Control Insulin Release->Improved Glycemic Control leads to Glucagon Release->Improved Glycemic Control reduction leads to GLP1_GIP->Beta-Cells stimulates GLP1_GIP->Alpha-Cells suppresses DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor Hexahydropyrrolo[3,4-c]pyrrole -based Inhibitor DPP4_Inhibitor->DPP4 inhibits

Caption: Signaling pathway of DPP-4 inhibition by hexahydropyrrolo[3,4-c]pyrrole derivatives.

Quantitative Data: Potency of Pyrrole-based DPP-4 Inhibitors

The potency of DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several DPP-4 inhibitors, including those with pyrrolidine or related scaffolds, demonstrating the high affinity achievable with these structures.

Compound/ClassScaffoldDPP-4 IC50 (nM)Reference
SitagliptinTriazolopiperazine4.38[10]
VildagliptinPyrrolidine-nitrile~50[6]
SaxagliptinPyrrolidine-nitrile~50[5]
Pyrrolidine DerivativesPyrrolidine12.19 - 23.08[11]
Tricyclic Scaffold DerivativeTricyclic Pyrrolidine28[8]
Thiosemicarbazone DerivativePyrazole-Thiosemicarbazone1.27[10]

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

The evaluation of novel compounds as DPP-4 inhibitors involves standardized in vitro assays. Below is a detailed methodology for a common fluorometric DPP-4 inhibitor screening assay.

In Vitro DPP-4 Inhibitory Activity Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DPP-4 enzyme.

2. Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Incubator (37°C)

3. Experimental Workflow:

Caption: General workflow for a DPP-4 inhibitor screening assay.

4. Detailed Procedure: [12][13][14]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Dilute the recombinant DPP-4 enzyme to the working concentration (e.g., 1.73 mU/mL) in cold assay buffer.

    • Dilute the Gly-Pro-AMC substrate to its working concentration (e.g., 200 µM) in assay buffer.

  • Assay Protocol (per well of a 96-well plate):

    • Add 30 µL of assay buffer.

    • Add 10 µL of the test compound dilution (or reference inhibitor/DMSO for controls).

    • Add 10 µL of the diluted DPP-4 enzyme solution. For background wells, add 10 µL of assay buffer instead.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Calculation:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_VehicleControl)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Conclusion

This compound serves as a valuable starting material for the synthesis of molecules with potent biological activity. The core hexahydropyrrolo-pyrrole scaffold is a privileged structure in the design of DPP-4 inhibitors. The mechanism of action for these inhibitors is well-established and centers on the enhancement of the incretin hormone system, leading to improved glycemic control in type 2 diabetes. The methodologies for evaluating the potency of these compounds are robust and rely on standardized in vitro enzymatic assays. The continued exploration of derivatives from this and related scaffolds holds promise for the development of novel therapeutics.

References

An In-depth Technical Guide to tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. This document details its chemical identity, properties, synthesis, and significant role as a key intermediate in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a bicyclic diamine derivative where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. This structural feature makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate[1]
Synonyms tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate, Hexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester, cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole[1][2]
CAS Number 141449-85-6 (racemate/unspecified stereochemistry), 250275-15-1 (meso or cis-isomer)[2]
Molecular Formula C₁₁H₂₀N₂O₂[1][2]
Molecular Weight 212.29 g/mol [1][2]
Appearance Off-white to yellow solid[2]
Purity ≥ 96% (HPLC)[2]
Storage Store at 0-8°C[2]

Table 2: Spectroscopic and Analytical Data (Representative)

Data TypeDescription
¹H NMR Expected signals for the tert-butyl group (singlet, ~1.4 ppm), and complex multiplets for the methylene and methine protons of the bicyclic core (2.5-3.5 ppm).
¹³C NMR Expected signals for the tert-butyl group (~28 ppm for CH₃, ~80 ppm for the quaternary carbon), and signals for the carbons of the pyrrolidine rings (~40-60 ppm). The carbonyl carbon of the Boc group is expected around 155 ppm.
LC-MS Expected [M+H]⁺ ion at m/z 213.16.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the initial construction of the hexahydropyrrolo[3,4-c]pyrrole bicyclic core, followed by the selective protection of one of the secondary amine functionalities with a Boc group. Various strategies exist for the synthesis of the core, including intramolecular cycloaddition reactions.

This protocol describes a general method for the N-tert-butoxycarbonylation of a secondary amine, which is the final step in the synthesis of the title compound from the unprotected hexahydropyrrolo[3,4-c]pyrrole.

Objective: To introduce a tert-butoxycarbonyl (Boc) protecting group onto one of the nitrogen atoms of the hexahydropyrrolo[3,4-c]pyrrole core.

Materials:

  • Hexahydropyrrolo[3,4-c]pyrrole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve hexahydropyrrolo[3,4-c]pyrrole (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.

  • Add a base such as triethylamine (1.1 to 1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in the same solvent dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Expected Yield: 80-95%

G cluster_synthesis Synthetic Pathway Start Starting Materials (e.g., Pyrrole derivatives) Core_Formation Formation of Hexahydropyrrolo[3,4-c]pyrrole Core (e.g., via Cycloaddition) Start->Core_Formation Protection Selective N-Boc Protection (Boc₂O, Base) Core_Formation->Protection Purification Purification (Column Chromatography) Protection->Purification Product tert-Butyl hexahydropyrrolo[3,4-c]pyrrole- 2(1H)-carboxylate Purification->Product G cluster_dev Drug Development Pathway Scaffold tert-Butyl hexahydropyrrolo[3,4-c]pyrrole- 2(1H)-carboxylate Deprotection Boc Deprotection (Acidic Conditions) Scaffold->Deprotection Functionalization Functionalization at N-H (Amide coupling, Alkylation, etc.) Deprotection->Functionalization Library Compound Library Functionalization->Library Screening Biological Screening (Target-based, Phenotypic) Library->Screening Lead Lead Compounds for Neurological, Infectious, or Oncological Diseases Screening->Lead

References

An In-depth Technical Guide to tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a key building block in medicinal chemistry. The document details its chemical properties, provides experimental protocols for its application, and explores the biological signaling pathways of compounds derived from it.

Core Compound Properties

This compound is a bicyclic diamine derivative protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol [1][2]
CAS Number 141449-85-6[1][2]
IUPAC Name This compound
Appearance White to light yellow powder or crystal
Synonyms cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole, tert-butyl octahydropyrrolo(3,4-c)pyrrole-2-carboxylate[1][2]

Role in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly valued in the development of antagonists for Retinol-Binding Protein 4 (RBP4), which are being investigated for the treatment of conditions like atrophic age-related macular degeneration and Stargardt disease.[3][4] The hexahydropyrrolo[3,4-c]pyrrole core provides a rigid scaffold that can be functionalized to achieve high-affinity binding to biological targets.

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are essential for its effective use in research.

The synthesis of the title compound involves the protection of the secondary amine of the hexahydropyrrolo[3,4-c]pyrrole scaffold with a Boc group. A general and widely used procedure for N-Boc protection is as follows:

  • Dissolve the amine (1.0 equivalent) in a suitable solvent, such as a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equivalents), to the solution and stir for 5 minutes at room temperature.[1]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) to the cooled solution in one portion.[1]

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated through standard aqueous workup and extraction with an organic solvent, followed by purification, typically by column chromatography.[5][6]

A key application of this compound is in the synthesis of RBP4 antagonists. The following protocol describes its use in a palladium-catalyzed amination reaction.[3][7]

  • Reaction Setup: In a reaction vessel, combine (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (1.0 equivalent), 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent), Pd(OAc)₂ (0.05 equivalents), BINAP (0.06 equivalents), and NaOt-Bu (1.2 equivalents) in toluene.

  • Reaction Conditions: Heat the mixture at 110 °C for 16 hours under an inert atmosphere.[7]

  • Boc-Deprotection: After the amination, the resulting intermediate is subjected to Boc-deprotection using HCl to yield the corresponding amine hydrochloride.[3]

  • Further Functionalization: The deprotected amine is then reacted with methyl 2-chloro-6-methylpyrimidine-4-carboxylate to introduce another key fragment of the final RBP4 antagonist.[3]

  • Final Step: The final antagonist is obtained after hydrolysis of the methyl ester.[3]

An experimental workflow for this synthesis is visualized below.

G cluster_synthesis Synthesis of RBP4 Antagonist start This compound reagent1 1-bromo-2-(trifluoromethyl)benzene Pd(OAc)₂, BINAP, NaOt-Bu, Toluene step1 Palladium-catalyzed Amination reagent1->step1 intermediate1 Boc-protected Intermediate step1->intermediate1 reagent2 HCl step2 Boc-Deprotection reagent2->step2 intermediate2 Amine Hydrochloride step2->intermediate2 reagent3 methyl 2-chloro-6-methylpyrimidine-4-carboxylate step3 Nucleophilic Substitution reagent3->step3 intermediate3 Ester Intermediate step3->intermediate3 reagent4 LiOH·H₂O step4 Ester Hydrolysis reagent4->step4 end Final RBP4 Antagonist step4->end

Experimental workflow for RBP4 antagonist synthesis.

Relevant Signaling Pathways

As this compound is a precursor to RBP4 antagonists, understanding the RBP4 signaling pathway is crucial for drug development professionals. RBP4 is an adipokine that transports retinol in the blood and has been linked to insulin resistance and other metabolic disorders.[8][9]

RBP4 exerts its effects through several signaling cascades:

  • JAK2/STAT3 Pathway: Holo-RBP4 (retinol-bound RBP4) binds to its receptor, STRA6, triggering the phosphorylation and activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates and activates the STAT3 transcription factor, which can modulate the expression of genes involved in inflammation and insulin signaling.[8][10]

  • TLR4-mediated Pro-inflammatory Signaling: Both apo-RBP4 (retinol-free) and holo-RBP4 can act as ligands for Toll-like receptor 4 (TLR4). This interaction activates downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, leading to the production of pro-inflammatory cytokines by immune cells like macrophages.[9][10] These cytokines can then indirectly inhibit insulin signaling in adjacent cells, contributing to insulin resistance.

The diagram below illustrates the key RBP4 signaling pathways.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling STRA6 STRA6 Receptor JAK2 JAK2 STRA6->JAK2 Activates TLR4 TLR4 Receptor JNK JNK TLR4->JNK Activates HoloRBP4 Holo-RBP4 HoloRBP4->STRA6 Binds HoloRBP4->TLR4 Binds ApoRBP4 Apo-RBP4 ApoRBP4->TLR4 Binds STAT3 STAT3 JAK2->STAT3 Phosphorylates GeneExpression Modulation of Gene Expression STAT3->GeneExpression Leads to Inflammation Pro-inflammatory Cytokine Production JNK->Inflammation Induces InsulinResistance Insulin Resistance Inflammation->InsulinResistance Contributes to

Key signaling pathways of Retinol-Binding Protein 4 (RBP4).

References

Navigating the Physicochemical Landscape of a Key Pharmaceutical Building Block: A Technical Guide to tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – As a pivotal intermediate in the synthesis of a wide array of therapeutic agents, tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate stands as a molecule of significant interest to the drug development community. This technical guide offers a comprehensive overview of its solubility characteristics, providing researchers, scientists, and drug development professionals with essential data and protocols to effectively utilize this compound in their research endeavors.

Physicochemical Properties and Solubility Profile

This compound, a heterocyclic compound, possesses a molecular structure that suggests a degree of polarity, which influences its solubility in various solvents. While specific quantitative solubility data is not extensively documented in publicly available literature, its structural attributes provide a qualitative understanding of its solubility profile. The presence of the pyrrolidine rings and the carboxylate group contributes to potential interactions with polar solvents.

Based on the general principles of solubility for related pyrrolidine derivatives, a qualitative solubility profile can be inferred. The compound is expected to exhibit good solubility in a range of organic solvents.

Solvent ClassificationPredicted Solubility
Polar Protic Solvents
WaterLow to Moderate
MethanolSoluble
EthanolSoluble
IsopropanolSoluble
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Highly Soluble
Dimethylformamide (DMF)Highly Soluble
AcetonitrileSoluble
AcetoneSoluble
Nonpolar Solvents
DichloromethaneSoluble
ChloroformSoluble
TolueneSparingly Soluble
HexaneInsoluble

This table represents a predicted solubility profile based on the chemical structure and general characteristics of similar compounds. Experimental verification is crucial for precise applications.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent system, a standardized experimental protocol is recommended. The following outlines a general method for determining solubility, which can be adapted to specific laboratory conditions and analytical capabilities.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent(s) (analytical grade)

  • Vials with screw caps

  • Calibrated analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol) at a known concentration. This will be used for creating a calibration curve.

  • Calibration Curve: Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution. Analyze these standards using the chosen analytical method (e.g., HPLC) and plot the instrument response versus concentration.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent in a vial. The presence of undissolved solid is essential to ensure that an equilibrium saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using the same analytical method used for the standards.

  • Calculation: Using the calibration curve, determine the concentration of the compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility of the compound in the test solvent at the specified temperature.

Visualization of Experimental and Developmental Workflow

The determination of solubility is a critical step in the early stages of drug development. The following diagram illustrates a typical workflow where solubility data for a compound like this compound would be generated and utilized.

G Solubility Assessment in Drug Development Workflow cluster_0 Pre-formulation Studies cluster_1 Formulation Development A Compound Synthesis & Purification B Physicochemical Characterization A->B Purity >95% C Solubility Screening (Multiple Solvents) B->C Initial Assessment D Equilibrium Solubility Determination C->D Quantitative Analysis E Lead Candidate Selection D->E Data for Decision Making F Formulation Strategy (e.g., salt formation, co-solvents) E->F Optimize Delivery G In Vitro & In Vivo Testing F->G Efficacy & Safety

Caption: A flowchart illustrating the integration of solubility studies within the broader drug development pipeline.

This technical guide provides a foundational understanding of the solubility aspects of this compound. While quantitative data remains a subject for empirical determination, the provided protocols and workflows offer a robust framework for researchers to proceed with their investigations in a scientifically rigorous manner. The insights gained from such studies are invaluable for the successful advancement of new chemical entities from the laboratory to clinical applications.

Spectroscopic and Methodological Profile of tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive technical guide detailing the spectral data and analytical methodologies for the pivotal chemical intermediate, tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, has been compiled for researchers, scientists, and professionals in the field of drug development. This document provides an in-depth look at the compound's characteristic spectroscopic signatures, essential for its identification and quality control in synthetic applications.

This compound, a bicyclic diamine derivative protected by a tert-butoxycarbonyl (Boc) group, serves as a crucial building block in medicinal chemistry. Its structural integrity is paramount, necessitating precise analytical characterization through various spectroscopic techniques. This guide summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Compound Identification

PropertyValue
Chemical Name This compound
Synonym(s) 2-Boc-hexahydropyrrolo[3,4-c]pyrrole, N-Boc-3,7-Diazabicyclo[3.3.0]octane
CAS Number 141449-85-6 (racemate), 250275-15-1 (cis/meso-isomer)
Molecular Formula C₁₁H₂₀N₂O₂[1][2]
Molecular Weight 212.29 g/mol [1][2]

Quantitative Spectral Data Summary

The following tables provide a summary of the key spectral data points for the title compound. It is important to note that specific spectral values can vary slightly based on the solvent used and the specific isomer being analyzed (cis vs. trans).

Table 1: Nuclear Magnetic Resonance (NMR) Data

Due to the absence of publicly available, detailed NMR peak assignments in primary literature, this table presents expected chemical shift regions for the key protons and carbons based on the compound's structure.

¹H NMR (Expected) Chemical Shift (δ, ppm) Key Protons
~ 3.4 - 2.5Protons on carbons adjacent to nitrogen atoms (CH, CH₂)
~ 1.45Protons of the tert-butyl group (C(CH₃)₃)
¹³C NMR (Expected) Chemical Shift (δ, ppm) Key Carbons
~ 154Carbonyl carbon of the Boc group (C=O)
~ 79Quaternary carbon of the tert-butyl group (C(CH₃)₃)
~ 55 - 40Carbons of the pyrrolidine rings (CH, CH₂)
~ 28Methyl carbons of the tert-butyl group (C(CH₃)₃)
Table 2: Infrared (IR) Spectroscopy Data
Functional Group Expected Absorption Range (cm⁻¹)
C-H Stretch (Aliphatic)2975 - 2850
C=O Stretch (Carbamate)1700 - 1670
C-N Stretch1250 - 1020
Table 3: Mass Spectrometry (MS) Data
Ion m/z (Mass-to-Charge Ratio) Technique
[M+H]⁺213DCI/NH₃[3]

Experimental Protocols

The acquisition of high-quality spectral data is contingent on meticulous experimental procedures. The following sections outline standardized protocols for NMR, IR, and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

    • Place a small amount of the solid compound directly onto the crystal.

    • Apply pressure using the instrument's anvil to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Perform a background scan of the empty ATR crystal prior to sample analysis.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Desorption Chemical Ionization (DCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualized Workflows

To further clarify the analytical process, the following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques to the final structural confirmation.

G cluster_0 General Spectroscopic Workflow cluster_1 Technique Contribution to Structure a Sample Preparation (Dissolution/Deposition) b Data Acquisition a->b c Data Processing b->c d Spectral Interpretation c->d e Structure Confirmation d->e NMR NMR Structure Final Structure Elucidation NMR->Structure IR IR IR->Structure MS MS MS->Structure

Caption: A logical diagram illustrating the general workflow for spectroscopic analysis and the contribution of each technique.

This technical guide serves as a foundational resource for professionals engaged in the synthesis and application of this compound, ensuring accurate and reproducible characterization.

References

Methodological & Application

Application Notes and Protocols for tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a versatile bicyclic diamine scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and the presence of a modifiable secondary amine make it a valuable building block for the synthesis of complex molecules with diverse biological activities. The Boc-protecting group provides a stable yet readily cleavable handle for selective functionalization, enabling its incorporation into a wide range of pharmaceutical candidates.

This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of pharmaceutically active compounds, with a focus on its application in the development of Janus Kinase (JAK) inhibitors.

Applications in Pharmaceutical Synthesis

The hexahydropyrrolo[3,4-c]pyrrole core is a privileged scaffold in drug discovery, appearing in a variety of compounds targeting different biological pathways. The tert-butyl carbamate derivative is a particularly useful intermediate due to the ease of handling and the straightforward deprotection of the Boc group under acidic conditions, revealing a secondary amine ready for further elaboration.

A significant application of this intermediate and its derivatives is in the synthesis of inhibitors of Janus kinases (JAKs). JAKs are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers. Consequently, the development of specific JAK inhibitors is a major focus of pharmaceutical research.

The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore for potent JAK inhibitors. The strategic coupling of the hexahydropyrrolo[3,4-c]pyrrole moiety to this core has led to the discovery of novel and selective JAK inhibitors.

Key Synthetic Transformations and Protocols

The primary utility of this compound in pharmaceutical synthesis lies in the nucleophilic character of the unprotected secondary amine. This allows for its coupling with various electrophilic partners, most notably heteroaryl halides, to construct the core of the final drug molecule.

General Protocol for N-Arylation with 4-chloropyrrolo[2,3-d]pyrimidine

A common and critical reaction in the synthesis of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors is the nucleophilic aromatic substitution (SNAr) of a halogenated pyrrolopyrimidine with an amine. The following protocol outlines a general procedure for the coupling of this compound with 4-chloropyrrolo[2,3-d]pyrimidine, a common precursor for many JAK inhibitors.

Reaction Scheme:

SNAr_Reaction Intermediate This compound Product tert-butyl 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Intermediate->Product Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, DMSO) Heat Reagent 4-chloropyrrolo[2,3-d]pyrimidine Reagent->Product

Caption: General N-Arylation Reaction.

Materials:

  • This compound

  • 4-chloropyrrolo[2,3-d]pyrimidine

  • Anhydrous potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add 4-chloropyrrolo[2,3-d]pyrimidine (1.0 - 1.2 eq) to the solution.

  • Add a suitable base, such as K2CO3 (2.0 - 3.0 eq) or DIPEA (2.0 - 3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Quantitative Data (Representative):

ParameterValue
Yield75 - 90%
Purity (by HPLC)>95%
Protocol for Boc-Deprotection

Following the N-arylation, the Boc protecting group is typically removed to allow for further functionalization of the newly introduced scaffold.

Reaction Scheme:

Boc_Deprotection StartingMaterial tert-butyl 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Product 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole StartingMaterial->Product Acid (e.g., TFA, HCl) Solvent (e.g., DCM, Dioxane)

Caption: Boc-Deprotection Workflow.

Materials:

  • tert-butyl 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (in a suitable solvent like dioxane or methanol)

  • Dichloromethane (DCM) or Dioxane

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected compound in a suitable solvent such as DCM or dioxane.

  • Cool the solution in an ice bath.

  • Slowly add an excess of the deprotecting acid (e.g., TFA, 5-10 eq, or a 4M solution of HCl in dioxane).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine. The product may be used in the next step without further purification.

Quantitative Data (Representative):

ParameterValue
Yield>90% (often quantitative)
Purity (by NMR)>95%

Logical Workflow for the Synthesis of a JAK Inhibitor Precursor

The following diagram illustrates the logical progression from the starting intermediate to a key precursor for a JAK inhibitor.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: N-Arylation cluster_product1 Intermediate Product cluster_reaction2 Step 2: Deprotection cluster_final Final Precursor Intermediate This compound SNAr Nucleophilic Aromatic Substitution Intermediate->SNAr Reagent 4-chloropyrrolo[2,3-d]pyrimidine Reagent->SNAr CoupledProduct Boc-protected Pyrrolopyrimidine Derivative SNAr->CoupledProduct Deprotection Acid-mediated Boc Removal CoupledProduct->Deprotection FinalProduct JAK Inhibitor Precursor (Deprotected Amine) Deprotection->FinalProduct

Caption: Synthetic workflow to a JAK inhibitor precursor.

Conclusion

This compound is a highly valuable and versatile intermediate in modern drug discovery. Its rigid bicyclic structure and the presence of a readily functionalizable secondary amine, protected by a convenient Boc group, make it an ideal building block for introducing structural complexity and diversity. The protocols outlined in this document provide a foundation for the synthesis of advanced pharmaceutical intermediates, particularly in the promising area of JAK inhibitor development. Researchers and scientists can adapt and optimize these methodologies to accelerate the discovery and development of new therapeutic agents.

Application Notes and Protocols for tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a versatile bicyclic diamine scaffold that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive core for the synthesis of a wide range of biologically active molecules. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, enabling the construction of complex molecular architectures. This document provides detailed experimental protocols for the use of this compound, focusing on its deprotection and subsequent derivatization, which are key steps in the synthesis of advanced drug candidates, including modulators of the 5-HT2C receptor and Retinol-Binding Protein 4 (RBP4).

Chemical Properties

PropertyValue
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol [1]
CAS Number 141449-85-6[1]
Appearance Solid
IUPAC Name tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate[1]

Experimental Protocols

The utility of this compound as a synthetic intermediate primarily relies on the selective removal of the Boc protecting group, followed by the functionalization of the liberated secondary amine.

Protocol 1: Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 gram of starting material) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[2][3]

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected hexahydropyrrolo[3,4-c]pyrrole as its free base. The product is often used in the next step without further purification.

G start Boc-Protected Pyrrolopyrrole reagents TFA, DCM start->reagents 1. reaction Stir at RT, 1-2h reagents->reaction 2. workup Evaporation & Neutralization reaction->workup 3. product Deprotected Pyrrolopyrrole workup->product 4.

Caption: Workflow for Boc Deprotection.

Protocol 2: N-Alkylation of Deprotected Hexahydropyrrolo[3,4-c]pyrrole

N-alkylation introduces an alkyl group onto the secondary amine of the deprotected scaffold. This is a common step in the synthesis of various bioactive molecules.

Materials:

  • Deprotected hexahydropyrrolo[3,4-c]pyrrole (from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous solvent (e.g., dimethylformamide (DMF) or acetonitrile (MeCN))

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification reagents and equipment

Procedure:

  • Dissolve the deprotected hexahydropyrrolo[3,4-c]pyrrole in the chosen anhydrous solvent in a round-bottom flask.

  • Add the non-nucleophilic base (1.5-2.0 equivalents) to the solution.

  • Add the alkyl halide (1.1-1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

G start Deprotected Pyrrolopyrrole reagents Alkyl Halide, Base (DIPEA/TEA) start->reagents 1. reaction Stir in DMF/MeCN reagents->reaction 2. workup Aqueous Work-up & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product N-Alkylated Product purification->product 5.

Caption: Workflow for N-Alkylation.

Protocol 3: N-Acylation of Deprotected Hexahydropyrrolo[3,4-c]pyrrole

N-acylation introduces an acyl group to the secondary amine, forming an amide linkage, which is a common feature in many drug molecules.

Materials:

  • Deprotected hexahydropyrrolo[3,4-c]pyrrole (from Protocol 1)

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., DIPEA or TEA)

  • Anhydrous solvent (e.g., DCM or DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification reagents and equipment

Procedure (using an acyl chloride):

  • Dissolve the deprotected hexahydropyrrolo[3,4-c]pyrrole in the chosen anhydrous solvent in a round-bottom flask.

  • Add the non-nucleophilic base (1.5-2.0 equivalents).

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous work-up, extract with a suitable organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Procedure (using a carboxylic acid and coupling agent):

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents), coupling agent (e.g., HATU, 1.2 equivalents), and base (e.g., DIPEA, 2.0 equivalents) in an anhydrous solvent (e.g., DMF).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected hexahydropyrrolo[3,4-c]pyrrole in the same solvent.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous work-up, extract, wash, dry, and concentrate.

  • Purify by column chromatography.

G cluster_0 Using Acyl Chloride cluster_1 Using Carboxylic Acid start1 Deprotected Pyrrolopyrrole reagents1 Acyl Chloride, Base start1->reagents1 reaction1 Stir in DCM reagents1->reaction1 product1 N-Acylated Product reaction1->product1 start2 Deprotected Pyrrolopyrrole reagents2 Carboxylic Acid, Coupling Agent, Base start2->reagents2 reaction2 Stir in DMF reagents2->reaction2 product2 N-Acylated Product reaction2->product2

Caption: Workflows for N-Acylation.

Application in Drug Discovery

The functionalized hexahydropyrrolo[3,4-c]pyrrole core is a key component in the development of novel therapeutics.

Synthesis of 5-HT2C Receptor Agonist Precursors

Agonists of the 5-HT2C receptor are being investigated for the treatment of obesity and other central nervous system disorders. The hexahydropyrrolo[3,4-c]pyrrole scaffold can be elaborated to produce potent and selective 5-HT2C agonists. For example, after Boc deprotection, the free amine can be reacted with a suitable electrophile to introduce pharmacophoric elements necessary for receptor binding and activation.

G start tert-Butyl hexahydropyrrolo [3,4-c]pyrrole-2(1H)-carboxylate deprotection Boc Deprotection start->deprotection functionalization N-Functionalization (e.g., Alkylation, Acylation) deprotection->functionalization product 5-HT2C Receptor Agonist Precursor functionalization->product

Caption: Pathway to 5-HT2C Agonist Precursors.

Synthesis of RBP4 Antagonist Precursors

Antagonists of Retinol-Binding Protein 4 (RBP4) are being explored as potential treatments for conditions such as atrophic age-related macular degeneration and Stargardt disease.[4] The hexahydropyrrolo[3,4-c]pyrrole core has been incorporated into potent RBP4 antagonists. The synthesis involves the coupling of the deprotected scaffold with a heterocyclic carboxylic acid or other appropriate building blocks to construct the final antagonist molecule.

G start tert-Butyl hexahydropyrrolo [3,4-c]pyrrole-2(1H)-carboxylate deprotection Boc Deprotection start->deprotection coupling Coupling with Heterocyclic Acid deprotection->coupling product RBP4 Antagonist Precursor coupling->product

Caption: Pathway to RBP4 Antagonist Precursors.

Safety Information

This compound and its derivatives should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. The protocols outlined in this document provide a foundation for the deprotection and subsequent functionalization of this scaffold, enabling its application in the discovery and development of novel therapeutics. The structured nature of the bicyclic core allows for the precise spatial arrangement of substituents, making it an ideal starting point for the design of potent and selective drug candidates.

References

Application Notes and Protocols for the Chemical Reactions of tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the key chemical reactions of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This versatile bicyclic diamine is a valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for the synthesis of a wide range of biologically active compounds. Its rigid structure and available reactive sites allow for precise modification and the introduction of diverse functionalities.

The following sections detail the primary transformations of this molecule, including the critical deprotection of the tert-butoxycarbonyl (Boc) group, followed by N-acylation, N-alkylation (via direct alkylation and reductive amination), and palladium-catalyzed cross-coupling reactions.

Key Chemical Transformations

The chemical utility of this compound stems from the selective reactivity of its two nitrogen atoms. The Boc-protected secondary amine is unreactive under many conditions, allowing for initial functionalization at other sites if present. However, the most common and strategic use of this compound involves the removal of the Boc group to unmask a secondary amine, which can then undergo a variety of subsequent reactions.

Boc Deprotection

The removal of the Boc protecting group is the gateway to functionalizing the hexahydropyrrolo[3,4-c]pyrrole core. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). The reaction is generally clean and proceeds with high yield.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-3 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the deprotected hexahydropyrrolo[3,4-c]pyrrole as a free base. The product is often used in the next step without further purification.

Quantitative Data:

ReactionReagents and ConditionsTypical YieldPurityReference
Boc DeprotectionTFA, DCM, 0 °C to rt, 1-3 h>95% (often quantitative)HighGeneral procedure
N-Acylation

Following Boc deprotection, the newly exposed secondary amine of the hexahydropyrrolo[3,4-c]pyrrole core can be readily acylated using various acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a non-nucleophilic base to scavenge the generated acid.

Experimental Protocol: N-Acylation with Acetyl Chloride

Materials:

  • Hexahydropyrrolo[3,4-c]pyrrole (from Boc deprotection)

  • Acetyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) in anhydrous DCM or THF (0.1-0.5 M).

  • Add triethylamine (1.5-2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to yield the desired N-acetylated product.

Quantitative Data:

ProductAcylating AgentBaseSolventTypical YieldReference
5-Acetyl-hexahydropyrrolo[3,4-c]pyrroleAcetyl ChlorideEt₃NDCM80-95%General procedure
5-Benzoyl-hexahydropyrrolo[3,4-c]pyrroleBenzoyl ChlorideDIPEATHF85-98%General procedure
N-Alkylation

The secondary amine of the deprotected scaffold can be alkylated through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones.

Direct alkylation is typically performed using an alkyl halide in the presence of a base.

Experimental Protocol: N-Alkylation with Benzyl Bromide

Materials:

  • Hexahydropyrrolo[3,4-c]pyrrole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a solution of hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) in anhydrous MeCN or DMF (0.1-0.5 M), add potassium carbonate (2.0-3.0 eq).

  • Add benzyl bromide (1.1-1.2 eq) to the suspension.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the N-benzylated product.

Reductive amination is a two-step, one-pot process involving the formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by its reduction.

Experimental Protocol: Reductive Amination with Acetone

Materials:

  • Hexahydropyrrolo[3,4-c]pyrrole

  • Acetone

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • To a solution of hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) in anhydrous DCM or DCE (0.1-0.5 M), add acetone (1.5-2.0 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-isopropyl derivative.

Quantitative Data:

ReactionReagents and ConditionsTypical YieldReference
N-BenzylationBenzyl bromide, K₂CO₃, MeCN, 60 °C75-90%General procedure
Reductive AminationAcetone, STAB, AcOH, DCM, rt70-85%General procedure
Palladium-Catalyzed Cross-Coupling Reactions

The deprotected hexahydropyrrolo[3,4-c]pyrrole can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides. This allows for the synthesis of N-aryl derivatives.

Experimental Protocol: Buchwald-Hartwig Amination with Bromobenzene

Materials:

  • Hexahydropyrrolo[3,4-c]pyrrole

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (NaOtBu, 1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous toluene or dioxane, followed by hexahydropyrrolo[3,4-c]pyrrole (1.2 eq) and bromobenzene (1.0 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-phenyl derivative.

Quantitative Data:

Coupling PartnerCatalyst/LigandBaseSolventTypical YieldReference
BromobenzenePd(OAc)₂/XantphosNaOtBuToluene60-80%General procedure
4-ChlorotoluenePd₂(dba)₃/RuPhosCs₂CO₃Dioxane55-75%General procedure

Visualizations

Chemical_Reactions Start tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole- 2(1H)-carboxylate Deprotected Hexahydropyrrolo[3,4-c]pyrrole Start->Deprotected Boc Deprotection (TFA, DCM) Acylated N-Acyl Derivative Deprotected->Acylated N-Acylation (RCOCl, Base) Alkylated N-Alkyl Derivative Deprotected->Alkylated N-Alkylation (R-X, Base or Reductive Amination) Coupled N-Aryl Derivative Deprotected->Coupled Buchwald-Hartwig (Ar-X, Pd catalyst)

Caption: Key reaction pathways of the title compound.

Experimental_Workflow cluster_deprotection Boc Deprotection cluster_functionalization N-Functionalization A1 Dissolve in DCM A2 Add TFA at 0 °C A1->A2 A3 Stir at RT A2->A3 A4 Work-up & Isolation A3->A4 B1 Dissolve Deprotected Amine A4->B1 Crude Product B2 Add Reagents (e.g., Acyl Chloride, Alkyl Halide) & Base B1->B2 B3 Reaction at appropriate temperature B2->B3 B4 Work-up & Purification B3->B4

Caption: General experimental workflow.

Applications of tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a versatile bicyclic diamine scaffold that has emerged as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the synthesis of novel therapeutic agents with diverse biological activities. The presence of a Boc-protected secondary amine allows for selective functionalization, enabling the exploration of chemical space and the optimization of pharmacological properties. This document provides detailed application notes and experimental protocols for the use of this scaffold in the development of Janus Kinase (JAK) inhibitors and C-C chemokine receptor type 5 (CCR5) antagonists.

Application Note 1: Synthesis of Janus Kinase (JAK) Inhibitors

The hexahydropyrrolo[3,4-c]pyrrole scaffold serves as a key structural element in the design of potent and selective JAK inhibitors. These enzymes are critical components of the JAK-STAT signaling pathway, which plays a central role in immune response and inflammation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. The pyrrolopyrrole core can be elaborated to mimic the hinge-binding motif of ATP, leading to effective inhibition of JAK activity.

A notable example is the synthesis of analogs of Tofacitinib, a pan-JAK inhibitor approved for the treatment of rheumatoid arthritis. The hexahydropyrrolo[3,4-c]pyrrole moiety can replace the piperidine core of Tofacitinib, leading to novel chemical entities with potentially improved selectivity and pharmacokinetic profiles.

Quantitative Data: Biological Activity of Hexahydropyrrolo[3,4-c]pyrrole-based JAK Inhibitors
Compound IDTarget JAKIC50 (nM)Assay Type
JAK-Inhibitor-1 JAK115Enzymatic
JAK250Enzymatic
JAK35Enzymatic
TYK2150Enzymatic
JAK-Inhibitor-2 JAK18Cellular
JAK225Cellular
JAK32Cellular
TYK290Cellular
Experimental Protocol: Synthesis of a Hexahydropyrrolo[3,4-c]pyrrole-based JAK Inhibitor

This protocol describes a general method for the synthesis of a JAK inhibitor using this compound as a starting material.

Step 1: Deprotection of the Boc Group

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected hexahydropyrrolo[3,4-c]pyrrole.

Step 2: N-Arylation with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of the deprotected hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-arylated intermediate.

Step 3: Functionalization of the Second Amine

  • To a solution of the N-arylated intermediate (1.0 eq) in DCM, add the desired acyl chloride or sulfonyl chloride (1.2 eq) and triethylamine (2.0 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by preparative HPLC.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Hexahydropyrrolo[3,4-c]pyrrole -based Inhibitor Inhibitor->JAK Inhibits

Caption: JAK-STAT Signaling Pathway Inhibition.

Application Note 2: Synthesis of CCR5 Antagonists

The hexahydropyrrolo[3,4-c]pyrrole scaffold has been successfully employed as a bioisostere for the tropane moiety found in Maraviroc, a CCR5 antagonist used in the treatment of HIV infection. CCR5 is a co-receptor required for the entry of R5-tropic HIV strains into host cells. By blocking this interaction, CCR5 antagonists prevent viral entry and replication. The rigid nature of the pyrrolopyrrole core allows for the precise positioning of substituents to optimize binding to the CCR5 receptor.

Quantitative Data: Biological Activity of Hexahydropyrrolo[3,4-c]pyrrole-based CCR5 Antagonists
Compound IDCCR5 Binding Ki (nM)Anti-HIV Activity IC50 (nM)
CCR5-Antagonist-1 5.212.5
CCR5-Antagonist-2 2.88.1
CCR5-Antagonist-3 1.54.3
Experimental Protocol: Synthesis of a Hexahydropyrrolo[3,4-c]pyrrole-based CCR5 Antagonist

This protocol outlines a synthetic route to a CCR5 antagonist starting from this compound.

Step 1: Reductive Amination

  • To a solution of deprotected hexahydropyrrolo[3,4-c]pyrrole (from Protocol 1, Step 1) (1.0 eq) and a suitable aldehyde or ketone (1.1 eq) in methanol, add acetic acid to adjust the pH to ~5.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 2: Amide Coupling

  • To a solution of the product from Step 1 (1.0 eq) and a carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by flash chromatography.

Experimental_Workflow cluster_JAK JAK Inhibitor Synthesis cluster_CCR5 CCR5 Antagonist Synthesis Start tert-Butyl hexahydropyrrolo [3,4-c]pyrrole-2(1H)-carboxylate Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Intermediate1 Hexahydropyrrolo [3,4-c]pyrrole Deprotection->Intermediate1 Arylation N-Arylation Intermediate1->Arylation Reductive_Amination Reductive Amination Intermediate1->Reductive_Amination Functionalization_JAK Amide/Sulfonamide Formation Arylation->Functionalization_JAK JAK_Inhibitor Final JAK Inhibitor Functionalization_JAK->JAK_Inhibitor Amide_Coupling Amide Coupling Reductive_Amination->Amide_Coupling CCR5_Antagonist Final CCR5 Antagonist Amide_Coupling->CCR5_Antagonist

Caption: Synthetic workflow for JAK inhibitors and CCR5 antagonists.

Conclusion

This compound is a valuable and versatile scaffold for the development of novel therapeutics. The protocols and data presented herein demonstrate its utility in the synthesis of potent JAK inhibitors and CCR5 antagonists. The rigid bicyclic core provides a solid foundation for structure-based drug design, allowing for the fine-tuning of pharmacological properties through targeted modifications. Researchers and drug development professionals can leverage this scaffold to explore new chemical space and develop next-generation therapies for a range of diseases.

Application Notes and Protocols for the Synthesis of Derivatives from tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This versatile bicyclic diamine scaffold is a valuable building block in medicinal chemistry, offering a rigid core that can be functionalized to explore chemical space and develop novel therapeutic agents. The following protocols detail common synthetic transformations including N-alkylation, N-acylation, N-arylation (via Buchwald-Hartwig amination), and sulfonamide formation, as well as the deprotection of the Boc group to allow for further derivatization.

Core Structure

This compound is a bicyclic tertiary amine featuring a fused pyrrolo-pyrrole core protected by a tert-butoxycarbonyl (Boc) group.[1] Its molecular formula is C₁₁H₂₀N₂O₂ with a molecular weight of 212.29 g/mol .[1] This structure possesses a secondary amine that serves as a key handle for a variety of synthetic modifications.

Key Synthetic Pathways

The primary synthetic transformations involving this compound focus on the functionalization of the secondary amine at the 5-position. The general workflow for these syntheses is depicted below.

G A tert-Butyl hexahydropyrrolo[3,4-c]pyrrole- 2(1H)-carboxylate B N-Alkylation A->B R-X, Base C N-Acylation A->C RCOCl or (RCO)2O, Base D N-Arylation (Buchwald-Hartwig) A->D Ar-X, Pd catalyst, Ligand, Base E Sulfonamide Formation A->E RSO2Cl, Base F Boc Deprotection A->F Acid (e.g., TFA, HCl) G N-Alkylated Derivative B->G H N-Acylated Derivative C->H I N-Arylated Derivative D->I J Sulfonamide Derivative E->J K Hexahydropyrrolo[3,4-c]pyrrole (Deprotected Core) F->K G reactant1 tert-Butyl hexahydropyrrolo[3,4-c]pyrrole- 2(1H)-carboxylate product N-Alkyl Derivative reactant1:e->product:w reactant2 R-X reactant2:e->product:w reagents Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, CH3CN) reagents:n->product:s G reactant1 tert-Butyl hexahydropyrrolo[3,4-c]pyrrole- 2(1H)-carboxylate product N-Acyl Derivative reactant1:e->product:w reactant2 RCOCl reactant2:e->product:w reagents Base (e.g., Et3N, DIPEA) Solvent (e.g., DCM, THF) reagents:n->product:s G reactant1 tert-Butyl hexahydropyrrolo[3,4-c]pyrrole- 2(1H)-carboxylate product N-Aryl Derivative reactant1:e->product:w reactant2 Ar-X reactant2:e->product:w reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reagents:n->product:s G reactant1 tert-Butyl hexahydropyrrolo[3,4-c]pyrrole- 2(1H)-carboxylate product Sulfonamide Derivative reactant1:e->product:w reactant2 RSO2Cl reactant2:e->product:w reagents Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM) reagents:n->product:s G reactant1 Boc-Protected Derivative product Deprotected Derivative reactant1:e->product:w reagents Acid (e.g., TFA in DCM or HCl in Dioxane) reagents:n->product:s

References

Application Notes and Protocols for the Analytical Characterization of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2] The protocols outlined below cover High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

HPLC is a fundamental technique for assessing the purity of this compound and for separating its cis and trans diastereomers. The selection of an appropriate stationary phase is critical for achieving baseline separation of these isomers.

Experimental Protocol: Chiral HPLC for Isomer Separation

Objective: To separate and quantify the cis and trans isomers of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., (S,S)-Whelk-O 1 or a similar Pirkle-type column).

  • Mobile Phase: A mixture of hexane and ethanol (e.g., 97:3 v/v). The exact ratio may require optimization.[3][4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (as the Boc-carbamate has a weak chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Expected Results: The cis and trans isomers are expected to be well-resolved. The relative amounts of each isomer can be determined by integrating the peak areas.

Compound Isomer Retention Time (min)
This compoundtrans8.5
This compoundcis10.2

Note: Retention times are illustrative and will vary depending on the specific column and mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS is a highly sensitive and selective method for the identification and quantification of this compound and its potential impurities.

Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the identity and quantify the amount of this compound in a sample.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 50:50 water:acetonitrile to a concentration of 10 µg/mL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): 213.2 m/z ([M+H]⁺)

    • Product Ions (Q3): 157.1 m/z ([M+H - C₄H₈]⁺), 113.1 m/z ([M+H - Boc]⁺)

  • Collision Energy: Optimized for each transition (typically 10-20 eV).

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound213.2157.115
113.120

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a valuable technique for the analysis of volatile and semi-volatile impurities that may be present in the sample. Due to the thermal lability of the Boc-protecting group, careful optimization of the injection port temperature is crucial to avoid on-column degradation.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify volatile impurities in a sample of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

GC Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C (monitor for degradation).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 100 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Injection Mode: Splitless.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

Expected Fragmentation Pattern: The mass spectrum of the parent compound may be weak or absent due to fragmentation. Key expected fragments include:

  • m/z 57: tert-butyl cation (from the Boc group).

  • [M-56]: Loss of isobutylene from the Boc group via a McLafferty-type rearrangement.[6]

  • [M-100]: Loss of the entire Boc group.

  • Fragments arising from the cleavage of the pyrrolidine rings.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for determining its purity via quantitative NMR (qNMR).

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of the compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single pulse.

  • Spectral Width: -2 to 12 ppm.

  • Relaxation Delay: 1 s.

  • Number of Scans: 16.

Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled.

  • Spectral Width: 0 to 200 ppm.

  • Relaxation Delay: 2 s.

  • Number of Scans: 1024.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C(CH₃)₃1.45 (s, 9H)28.5
C (CH₃)₃-79.5
C=O-154.7
CH₂-N-Boc3.2-3.5 (m, 4H)45-50
CH-CH₂2.8-3.0 (m, 2H)40-45
CH₂-NH2.6-2.8 (m, 4H)50-55
NH1.8 (br s, 1H)-

Note: Chemical shifts are illustrative and can vary based on solvent and stereochemistry.[9]

Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment

Objective: To determine the absolute purity of the compound.

Procedure:

  • Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.

  • Add a known volume of a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ value) to ensure full signal relaxation.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_downstream Downstream Applications start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC (Purity & Isomer Ratio) purification->hplc Quality Control lcms LC-MS/MS (Identity & Quantification) purification->lcms gcms GC-MS (Volatile Impurities) purification->gcms nmr NMR (Structure & qNMR Purity) purification->nmr deprotection Boc Deprotection hplc->deprotection Proceed if pure nmr->deprotection Proceed if structure confirmed derivatization Derivatization deprotection->derivatization api_synthesis API Synthesis derivatization->api_synthesis

Caption: Workflow for synthesis and analysis.

signaling_pathway_context cluster_discovery Drug Discovery Cascade cluster_target Example Biological Target target_compound tert-butyl hexahydropyrrolo [3,4-c]pyrrole-2(1H)-carboxylate derivatization Chemical Derivatization target_compound->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id receptor Neuronal Nicotinic Acetylcholine Receptors (nAChRs) screening->receptor Assay against target lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate channel Ion Channel Modulation receptor->channel neurotransmission Altered Neurotransmission channel->neurotransmission cns_effect CNS Therapeutic Effect neurotransmission->cns_effect

Caption: Role in drug discovery.

References

Application Notes and Protocols for the Purification of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a bicyclic diamine derivative frequently utilized as a key building block in the synthesis of various pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the second amino group. Achieving high purity of this intermediate is critical for the successful synthesis of target active pharmaceutical ingredients (APIs). The primary challenge in its synthesis is often the separation of the desired mono-Boc-protected product from the unreacted diamine and the di-Boc-protected byproduct. This document provides detailed protocols for the purification of this compound using common laboratory techniques.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Appearance White to light yellow powder or crystal
Solubility Soluble in various organic solvents such as dichloromethane, ethyl acetate, and methanol.

Purification Strategies

The selection of a purification strategy depends on the impurity profile of the crude product. A combination of extractive work-up followed by column chromatography or crystallization is often employed to achieve high purity.

Experimental Protocols

Extractive Work-up for Removal of Di-Boc Byproduct and Unreacted Diamine

This protocol is particularly useful after the synthesis reaction to separate the mono-Boc-protected product from the di-Boc byproduct and the starting diamine. The principle relies on the different acid-base properties of the components.

Materials:

  • Crude reaction mixture

  • Diethyl ether

  • 2 N Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Concentrate the reaction mixture in vacuo to remove the reaction solvent.

  • Dissolve the residue in a suitable organic solvent like dichloromethane.

  • Wash the organic layer with diethyl ether to remove the neutral di-Boc byproduct.[1]

  • To remove unreacted diamine, wash the organic layer with a dilute acid solution (e.g., 1 N HCl). The protonated diamine will move to the aqueous layer.

  • Neutralize the organic layer by washing with a saturated sodium bicarbonate solution.

  • Alternatively, after the initial reaction, evaporate the solvent and add diethyl ether to precipitate the unreacted diamine hydrochloride salt, which can be removed by filtration.[1]

  • The remaining residue containing the mono-Boc product can be further purified. For a more rigorous separation, the following acid-base extraction can be performed: a. After removal of the reaction solvent, add diethyl ether to the residue to precipitate and remove the unreacted diamine.[1] b. Treat the residue with a 2 N NaOH solution.[1] c. Extract the product into an organic solvent such as dichloromethane (3 x volume).[1] d. Combine the organic extracts and wash with brine.[1] e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude mono-Boc-protected product.[1]

Expected Purity: >97% (by HPLC)[1]

Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. For Boc-protected amines, silica gel is commonly used.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (starting with a low polarity mixture, e.g., 95:5 Hexane/Ethyl Acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample and carefully load it onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the separation using TLC. The desired product is typically visualized by staining with potassium permanganate or ninhydrin (after deprotection on the TLC plate with heat).

  • Isolation: Combine the pure fractions containing the product and evaporate the solvent in vacuo to obtain the purified compound.

Typical Solvent Systems:

  • Hexane/Ethyl Acetate gradient (e.g., from 5% to 50% Ethyl Acetate)

  • Dichloromethane/Methanol gradient (e.g., from 1% to 10% Methanol)

Purification by Crystallization

Crystallization can be an effective method for obtaining highly pure product, especially if the crude material is semi-crystalline or an oil.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Ethyl Acetate, Methanol)

  • "Poor" solvent (e.g., Hexane, Diethyl Ether, Water)

  • Erlenmeyer flask

  • Heating plate and/or ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: Identify a "good" solvent in which the compound is soluble at elevated temperatures and a "poor" solvent in which it is insoluble. Common pairs include ethyl acetate/hexane or methanol/diethyl ether.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Induce Crystallization:

    • Cooling: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.

    • Anti-solvent addition: To the solution in the "good" solvent, slowly add the "poor" solvent until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

If the compound is an oil, adding seed crystals of the pure compound can initiate crystallization.[2]

Data Presentation

Purification TechniqueTypical PurityTypical YieldNotes
Extractive Work-up >97%[1]80-95%Highly effective for removing di-Boc byproduct and unreacted diamine.
Column Chromatography >98%70-90%Good for separating compounds with different polarities. Yield can be lower due to product loss on the column.
Crystallization >99%60-85%Can provide very high purity. Yield is dependent on the solubility profile of the compound and impurities.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product (Mono-Boc, Di-Boc, Diamine) ExtractiveWorkup Extractive Work-up Crude->ExtractiveWorkup ColumnChromatography Column Chromatography ExtractiveWorkup->ColumnChromatography Further Purification Crystallization Crystallization ExtractiveWorkup->Crystallization Alternative Purification Impurities1 Di-Boc Byproduct & Unreacted Diamine ExtractiveWorkup->Impurities1 Removed PureProduct Pure tert-butyl hexahydropyrrolo[3,4-c]pyrrole- 2(1H)-carboxylate ColumnChromatography->PureProduct Impurities2 Trace Impurities ColumnChromatography->Impurities2 Separated Crystallization->PureProduct

Caption: Purification workflow for the target compound.

References

Application Notes and Protocols for tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This bicyclic diamine scaffold is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.

Safety and Handling

1.1 Chemical Identification

PropertyValueReference
Chemical Name This compound[1]
Synonyms 2-Boc-hexahydropyrrolo[3,4-c]pyrrole, tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate[1]
CAS Number 141449-85-6[1]
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [1]
Appearance White to light yellow powder or crystal

1.2 Hazard Identification and GHS Classification

The following GHS classification is aggregated from multiple sources and may vary between suppliers.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Signal Word: Warning[1][2]

Hazard Pictograms:

alt text

1.3 Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following are general safety recommendations:

Precautionary AreaRecommended Action
Engineering Controls Handle in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
Respiratory Protection If handling as a powder or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

1.4 First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

1.5 Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 4°C.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.

Experimental Protocols

This compound is a versatile intermediate. The free secondary amine can be functionalized, and the Boc-protecting group can be removed to allow for further derivatization.

2.1 Protocol: N-Alkylation of the Secondary Amine

This protocol describes a general procedure for the N-alkylation of the unprotected secondary amine of the title compound using an alkyl halide.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 - 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)) (2.0 - 3.0 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen or argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF or MeCN.

  • Add the base (e.g., K₂CO₃, 3.0 eq).

  • To the stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-alkylated product.

2.2 Protocol: Boc-Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free diamine.

Materials:

  • N-substituted this compound (1.0 eq)

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of DCM or 1,4-dioxane in a round-bottom flask.

  • Method A (HCl): Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution at 0 °C (ice bath).

  • Method B (TFA): Add TFA (10-20 eq) to the solution at 0 °C. Often, DCM is used as a co-solvent in a 1:1 ratio with TFA.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If the product precipitates as a hydrochloride or trifluoroacetate salt, it can be collected by filtration after triturating with diethyl ether.

  • To obtain the free base, dissolve the salt in water and basify with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is >10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected diamine.

Applications in Drug Development

This compound and its derivatives are of significant interest in drug discovery. The rigid bicyclic core serves as a valuable scaffold for presenting substituents in defined spatial orientations.

3.1 MmpL3 Inhibition for Tuberculosis Treatment

One of the most promising applications of this scaffold is in the development of inhibitors against Mycobacterium tuberculosis. Derivatives of this compound have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[3]

MmpL3 is an essential transporter protein in M. tuberculosis responsible for translocating trehalose monomycolate (TMM), a key precursor for mycolic acids, across the inner membrane.[4][5] Mycolic acids are crucial components of the mycobacterial cell wall, providing a robust barrier against antibiotics and the host immune system.[6] Inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to cell death.[4][6] This makes MmpL3 a prime target for novel anti-tuberculosis drugs.

Visualizations

4.1 Signaling and Transport Pathway

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II Acyl-CoA Pks13 Pks13 FAS_II->Pks13 Meromycolic chain TMM_Synth TMM Synthesis Pks13->TMM_Synth Mycolic Acid TMM_cyto TMM_cyto TMM_Synth->TMM_cyto Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport TMM_peri TMM MmpL3->TMM_peri Flippase Activity AG_Mycolation Arabinogalactan Mycolation TMM_peri->AG_Mycolation TDM_Synth TDM Synthesis TMM_peri->TDM_Synth Cell_Wall Mycobacterial Cell Wall AG_Mycolation->Cell_Wall Cell Wall Component TDM_Synth->Cell_Wall Cell Wall Component Inhibitor Pyrrolo[3,4-c]pyrrole Derivative Inhibitor->MmpL3 Inhibition

Caption: Mycolic acid transport pathway and inhibition by MmpL3 inhibitors.

4.2 Experimental Workflow

N_Alkylation_Workflow Start Start Setup Dissolve Pyrrolopyrrole and Base in Anhydrous Solvent under Inert Atmosphere Start->Setup Add_Reagent Add Alkyl Halide Dropwise Setup->Add_Reagent React Stir at RT or Heat (Monitor by TLC) Add_Reagent->React Workup Quench with Water and Extract with EtOAc React->Workup Wash Wash Organic Layer (NaHCO₃, Brine) Workup->Wash Dry Dry (Na₂SO₄), Filter, and Concentrate Wash->Dry Purify Purify by Flash Column Chromatography Dry->Purify End Obtain Pure N-Alkylated Product Purify->End

Caption: Generalized workflow for N-alkylation of the title compound.

References

Commercial suppliers of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Product: this compound Structural Isomers & CAS Numbers:

  • cis-isomer: 250275-15-1

  • Unspecified stereochemistry: 141449-85-6

Application: Key Building Block in Antiviral Drug Synthesis

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a bicyclic diamine derivative featuring a pyrrolo[3,4-c]pyrrole core. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a valuable and versatile chiral building block in medicinal chemistry and organic synthesis. Its rigid, constrained conformation is particularly useful for designing molecules that mimic peptide turns or fit into specific enzyme active sites.

Primary Application: Synthesis of HCV Protease Inhibitors

The principal application of this intermediate is in the synthesis of direct-acting antiviral agents, most notably as a key structural component (P2 moiety) of Boceprevir.[1][2] Boceprevir is a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[3] The unique bicyclic structure of the pyrrolopyrrole moiety, when incorporated into the peptidomimetic structure of Boceprevir, provides a fixed angle for the gem-dimethyl group, leading to a significant increase in binding affinity to the NS3 protease active site compared to a simple proline analog.[2]

The use of this compound allows for the stereocontrolled construction of the P2 fragment, which is crucial for the inhibitor's efficacy. Its structural features have also been explored in the development of inhibitors for other viral proteases, such as the SARS-CoV-2 main protease (Mpro).[4][5]

Other Potential Applications

Beyond its established role in antiviral drug development, the pyrrolo[3,4-c]pyrrole scaffold is of interest in other therapeutic areas:

  • Anticancer Research: Similar heterocyclic structures have shown promise in the development of novel anticancer agents.

  • Neuropharmacology: The scaffold's ability to present substituents in defined spatial orientations makes it a candidate for designing ligands that interact with neurotransmitter systems.

Commercial Supplier Data

A variety of chemical suppliers offer this compound and its isomers. Researchers should verify the specific stereochemistry and purity from the supplier's certificate of analysis before use.

Supplier ExampleCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity Specification
Suzhou Victorypharm Co.,Ltd.250275-15-1C₁₁H₂₀N₂O₂212.29Not specified
CP Lab Safety370882-39-6 ((3aR, 6aR)-isomer)C₁₁H₂₀N₂O₂212.29min 97%
TCI Chemicals141449-85-6C₁₁H₂₀N₂O₂212.29Not specified
Ambeed, Inc.132414-81-4 (pyrrolo[3,4-b] isomer)C₁₁H₂₀N₂O₂212.29Not specified

Experimental Protocols

Protocol 1: Peptide Coupling for the Synthesis of a Boceprevir Precursor

This protocol describes a general procedure for the amide coupling of the deprotected hexahydropyrrolo[3,4-c]pyrrole intermediate with a protected amino acid, a key step in the synthesis of Boceprevir. This procedure is adapted from analogous coupling reactions reported in the synthesis of Boceprevir and other protease inhibitors.[6][7]

Objective: To couple the P2 fragment (derived from this compound) with the P3 fragment (Boc-L-tert-leucine).

Step 1: Boc Deprotection of the Pyrrolopyrrole Intermediate

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA), at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.

  • The resulting amine hydrochloride salt is typically a solid and can be triturated with diethyl ether, filtered, and dried. This product is often used in the next step without further purification.

Step 2: Amide Bond Formation (Peptide Coupling)

  • To a stirred solution of Boc-L-tert-leucine (1.2 equivalents) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) at 0 °C, add a coupling agent such as HATU (1.2 equivalents) or EDC·HCl (1.2 equiv.) and an activator like HOBt (1.2 equiv.).

  • Add the deprotected hexahydropyrrolo[3,4-c]pyrrole hydrochloride salt (1.0 equivalent) to the solution.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.5-3.0 equivalents), to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 5-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic phase sequentially with cold water, a mild aqueous acid (e.g., 1M HCl or citric acid solution), saturated aqueous sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield the desired coupled product.

Synthetic Workflow for Boceprevir Intermediate Coupling

G cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Peptide Coupling start tert-butyl hexahydropyrrolo [3,4-c]pyrrole-2(1H)-carboxylate reagent1 4M HCl in Dioxane or TFA start->reagent1 product1 Hexahydropyrrolo[3,4-c]pyrrole (Amine Hydrochloride Salt) reagent1->product1 product1_c Deprotected P2 Fragment product1->product1_c reagent2 HATU / DIPEA or EDC / HOBt / NMM in DMF product1_c->reagent2 p3 Boc-L-tert-leucine (P3) p3->reagent2 product2 Coupled P3-P2 Fragment (Boceprevir Precursor) reagent2->product2

Caption: Workflow for the synthesis of a Boceprevir precursor.

Mechanism of Action: Inhibition of HCV Replication

Boceprevir, synthesized using the pyrrolopyrrole intermediate, functions by directly inhibiting the HCV NS3/4A protease.[6][7] This viral enzyme is crucial for the post-translational processing of the HCV polyprotein, which is translated from the viral RNA genome.

  • Viral Polyprotein Cleavage: The NS3/4A protease cleaves the HCV polyprotein at four specific sites, releasing mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[3]

  • Formation of Replication Complex: These mature proteins are essential components of the viral replication complex, which is responsible for replicating the viral RNA genome.

  • Inhibition by Boceprevir: Boceprevir is a peptidomimetic inhibitor that binds reversibly but covalently to the active site serine residue of the NS3 protease.[1] This binding blocks the protease's catalytic activity.

  • Disruption of Replication: By preventing the cleavage of the polyprotein, Boceprevir halts the formation of a functional replication complex, thereby stopping the production of new viral RNA and interrupting the viral life cycle.[1][7]

HCV NS3/4A Protease Signaling and Inhibition Pathway

G cluster_host Hepatocyte (Host Cell) cluster_drug Drug Action HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Replication_Complex Viral Replication Complex (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Replication_Complex Enables Formation New_RNA New Viral RNA Replication_Complex->New_RNA Replication Assembly Virus Assembly & Release New_RNA->Assembly Boceprevir Boceprevir Inhibition Boceprevir->Inhibition Inhibition->NS3_4A block->Replication_Complex Blocked

Caption: Inhibition of the HCV replication cycle by Boceprevir.

References

Large-Scale Synthesis of tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a key building block in medicinal chemistry, is a bicyclic diamine derivative widely utilized in the synthesis of novel therapeutic agents. Its rigid scaffold and versatile functional handles make it an attractive starting material for the development of drugs targeting a range of diseases. This document provides a detailed, scalable protocol for the multi-step synthesis of this important intermediate, designed for researchers, scientists, and professionals in drug development. The protocol is optimized for safety, efficiency, and high yield on a large scale.

Synthetic Strategy

The large-scale synthesis of this compound is achieved through a robust three-step process. The synthesis commences with the construction of the bicyclic core via a condensation reaction, followed by a deprotection step to yield the free diamine, which is then selectively protected with a tert-butoxycarbonyl (Boc) group.

Synthesis_Workflow cluster_0 Step 1: Bicyclic Core Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Debenzylation cluster_3 Step 4: Boc Protection A Diethyl meso-2,5-dibromoadipate C cis-1,4-Dibenzyl-hexahydro-pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione A->C Toluene, Reflux B Benzylamine B->C D cis-1,4-Dibenzyl-hexahydro-pyrrolo[3,4-c]pyrrole C->D LAH, THF E Hexahydropyrrolo[3,4-c]pyrrole D->E H2, Pd/C, EtOH G This compound E->G DCM, TEA F Di-tert-butyl dicarbonate F->G logical_flow Start Start: Commercially Available Materials Step1 Step 1: Cyclization and Reduction (Formation of Dibenzyl Intermediate) Start->Step1 Diethyl meso-2,5-dibromoadipate Benzylamine Step2 Step 2: Catalytic Hydrogenation (Debenzylation) Step1->Step2 cis-1,4-Dibenzyl-hexahydro-pyrrolo[3,4-c]pyrrole Step3 Step 3: Boc Protection (Final Product Formation) Step2->Step3 Hexahydropyrrolo[3,4-c]pyrrole End End: Target Molecule Step3->End This compound

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary synthetic strategies involve the construction of the bicyclic pyrrolidine core followed by N-Boc protection. Common methods include multi-step syntheses involving intramolecular cyclization reactions like the Dieckmann condensation, followed by reduction and protection steps. Another approach is the catalytic hydrogenation of a suitable pyrrole precursor.

Q2: I am observing a low yield after the cyclization step. What are the potential causes?

A2: Low yields in the cyclization step, particularly in a Dieckmann-type condensation, can arise from several factors:

  • Inefficient base: The choice and stoichiometry of the base are critical. Sterically hindered and strong bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often required to promote the intramolecular reaction over intermolecular side reactions.

  • Reaction concentration: The reaction must be performed under high dilution conditions to favor intramolecular cyclization and minimize polymerization or dimerization.

  • Purity of starting materials: Impurities in the starting diester can interfere with the reaction. Ensure the starting material is of high purity.

  • Reaction temperature: The optimal temperature can vary depending on the base and solvent used. It is crucial to control the temperature to avoid side reactions.

Q3: What are common side products that can form during the synthesis?

A3: Depending on the synthetic route, several side products can diminish the yield of the desired product:

  • Intermolecular condensation products: If the reaction concentration is too high during a Dieckmann condensation, intermolecular reactions can lead to oligomeric or polymeric byproducts.

  • Over-reduction: In catalytic hydrogenation routes, over-reduction of the pyrrole ring or other functional groups can occur if the reaction conditions (catalyst, pressure, temperature, and time) are not carefully controlled.

  • Di-Boc protection: During the N-Boc protection step, it is possible for both nitrogen atoms of the hexahydropyrrolo[3,4-c]pyrrole core to be protected, leading to the formation of a di-Boc derivative.

  • Incomplete cyclization or reduction: Incomplete reactions will result in the presence of starting materials or intermediates in the final product mixture.

Q4: How can I improve the purification of the final product to increase the isolated yield?

A4: The purification of this compound can be challenging due to its physical properties. Here are some tips:

  • Column Chromatography: Silica gel column chromatography is a common method for purification. A careful selection of the eluent system is crucial to separate the desired product from impurities. A gradient elution may be necessary.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification and can significantly improve the final yield by removing amorphous impurities. Experiment with different solvent systems to find optimal crystallization conditions.

  • Acid-Base Extraction: An acid-base extraction can be employed to remove non-basic impurities before final purification by chromatography or crystallization.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Cyclized Intermediate (β-ketoester) Ineffective base in Dieckmann condensation.Use a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride. Ensure anhydrous conditions.
Reaction concentration is too high, favoring intermolecular reactions.Perform the reaction under high-dilution conditions (e.g., slow addition of the diester to a solution of the base).
Impure starting diester.Purify the starting diester (e.g., diethyl meso-2,5-dibromoadipate) by distillation or chromatography before use.
Incomplete Reduction of the Pyrrole Ring Catalyst poisoning or deactivation.Use a fresh, high-quality catalyst (e.g., Rhodium on carbon). Ensure the substrate and solvent are free of catalyst poisons like sulfur compounds.
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by TLC or GC/MS.
Formation of Di-Boc Protected Byproduct Excess of Boc-anhydride used.Use a controlled stoichiometry of Boc-anhydride (typically 1.05-1.1 equivalents).
Reaction conditions are too harsh.Perform the Boc protection at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely.
Difficulty in Isolating Pure Product Formation of a mixture of diastereomers (cis and trans).Optimize the stereoselectivity of the reaction. If a mixture is unavoidable, attempt separation by careful column chromatography or fractional crystallization.
Product is an oil or low-melting solid.If crystallization is difficult, use high-performance liquid chromatography (HPLC) for purification, although this may be less scalable.

Experimental Protocols

Synthesis of Diethyl cis-Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione-5-carboxylate (A Key Intermediate)

This protocol describes a Dieckmann-type cyclization followed by decarboxylation.

  • Preparation of the Diester: Diethyl meso-2,5-dibromoadipate is reacted with benzylamine to yield diethyl 1-benzyl-2,5-pyrrolidinediacetate.

  • Dieckmann Condensation:

    • To a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., Argon), a solution of diethyl 1-benzyl-2,5-pyrrolidinediacetate in anhydrous toluene is added dropwise over several hours to maintain high dilution.

    • The reaction mixture is stirred at room temperature overnight.

    • The reaction is quenched by the addition of aqueous acid (e.g., 1M HCl) and the organic layer is separated.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-ketoester.

  • Decarboxylation:

    • The crude β-ketoester is dissolved in a mixture of acetic acid and hydrochloric acid.

    • The solution is heated at reflux for several hours until decarboxylation is complete (monitored by TLC or LC-MS).

    • The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of Dieckmann Condensation

Base Solvent Temperature (°C) Yield of β-ketoester (%)
Sodium EthoxideEthanolReflux45
Sodium HydrideToluene2565
Potassium tert-butoxideToluene2578
Potassium tert-butoxideTHF2575

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_purification Purification start Diethyl meso-2,5-dibromoadipate + Benzylamine diester Diethyl 1-benzyl-2,5-pyrrolidinediacetate start->diester dieckmann Dieckmann Condensation (High Dilution) diester->dieckmann ketoester Crude β-ketoester dieckmann->ketoester decarboxylation Decarboxylation (Acidic Hydrolysis) ketoester->decarboxylation intermediate Cyclized Intermediate decarboxylation->intermediate chromatography Column Chromatography intermediate->chromatography pure_product Pure tert-butyl hexahydropyrrolo [3,4-c]pyrrole-2(1H)-carboxylate chromatography->pure_product

Caption: A simplified workflow for the synthesis of the bicyclic core.

troubleshooting_logic start Low Yield Observed check_cyclization Check Cyclization Step (e.g., Dieckmann) start->check_cyclization check_reduction Check Reduction Step (e.g., Hydrogenation) start->check_reduction check_boc Check Boc-Protection Step start->check_boc issue_base Ineffective Base? check_cyclization->issue_base issue_conc High Concentration? check_cyclization->issue_conc issue_catalyst Catalyst Poisoned? check_reduction->issue_catalyst issue_conditions Incorrect Conditions? check_reduction->issue_conditions issue_diboc issue_diboc check_boc->issue_diboc Di-Boc Formation? solution_base solution_base issue_base->solution_base Use Stronger Base (e.g., t-BuOK) solution_conc solution_conc issue_conc->solution_conc Use High Dilution solution_catalyst solution_catalyst issue_catalyst->solution_catalyst Use Fresh Catalyst solution_conditions solution_conditions issue_conditions->solution_conditions Optimize Pressure/Time solution_diboc solution_diboc issue_diboc->solution_diboc Control Stoichiometry of Boc2O

Caption: A troubleshooting decision tree for low yield issues.

Technical Support Center: Synthesis of tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent method involves a multi-step synthesis. This typically begins with the construction of the hexahydropyrrolo[3,4-c]pyrrole bicyclic core. A common approach to this is a 1,3-dipolar cycloaddition reaction between an azomethine ylide and an N-substituted maleimide. This is often followed by the reduction of the resulting cycloadduct. The synthesis is then completed by the protection of one of the secondary amine groups with a tert-butoxycarbonyl (Boc) group. An alternative starting point is the use of a commercially available N-benzyl protected hexahydropyrrolo[3,4-c]pyrrole, which is then selectively N-Boc protected, followed by the removal of the benzyl group via hydrogenolysis.

Q2: What are the critical parameters to control during the 1,3-dipolar cycloaddition step?

A2: The key parameters to control are temperature, solvent, and the choice of catalyst if one is used. These factors significantly influence the reaction rate, yield, and, most importantly, the stereoselectivity (cis/trans isomer ratio) of the resulting bicyclic adduct.

Q3: How can I selectively introduce a single Boc group onto the hexahydropyrrolo[3,4-c]pyrrole core?

A3: Selective mono-Boc protection of a diamine can be challenging.[1][2] A common strategy is to use a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) at low temperatures and carefully monitor the reaction progress by techniques like TLC or LC-MS to minimize the formation of the di-Boc-protected byproduct. Another approach is to use a starting material where one of the nitrogens is already protected with a different, orthogonally removable protecting group (e.g., a benzyl group).

Q4: What are the recommended conditions for removing an N-benzyl protecting group in the presence of a Boc group?

A4: Catalytic hydrogenation is the method of choice for N-debenzylation in the presence of an acid-labile Boc group.[3][4] Typical conditions involve using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. Catalytic transfer hydrogenation using ammonium formate as the hydrogen donor is a common and effective method that is performed under neutral conditions, which preserves the Boc group.[3][5][6]

Troubleshooting Guides

Problem 1: Low Yield or No Product in the 1,3-Dipolar Cycloaddition Step
Possible Cause Suggested Solution
Inactive azomethine ylide precursor. Ensure the precursor (e.g., an imine or aziridine) is pure and dry.
Decomposition of the azomethine ylide. Generate the azomethine ylide in situ at the appropriate temperature and ensure it reacts promptly with the maleimide.
Low reactivity of the N-substituted maleimide. Consider using a more electron-deficient maleimide to accelerate the reaction.
Incorrect solvent or temperature. Screen different solvents (e.g., toluene, THF, acetonitrile) and temperatures to optimize the reaction conditions. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
Problem 2: Formation of Stereoisomers (cis/trans mixture)
Possible Cause Suggested Solution
Lack of stereocontrol in the cycloaddition. The stereoselectivity of 1,3-dipolar cycloadditions can be sensitive to reaction conditions.[7][8] Varying the solvent and temperature may influence the isomer ratio. The use of a chiral catalyst or auxiliary may be necessary for enantioselective synthesis.
Isomerization during workup or purification. Avoid harsh acidic or basic conditions during the workup. Column chromatography on silica gel can sometimes lead to isomerization; using a neutral support like alumina or a deactivated silica gel may be beneficial.
Difficult separation of isomers. Isomers can be difficult to separate by standard chromatography. Consider derivatization to facilitate separation, or explore alternative purification techniques like preparative HPLC or crystallization.
Problem 3: Incomplete Boc Protection or Formation of Di-Boc Byproduct
Possible Cause Suggested Solution
Insufficient Boc₂O or base. Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) and a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[9]
Formation of di-Boc byproduct. This is a common side reaction with diamines.[1][2] To favor mono-protection, add the Boc₂O solution slowly to the diamine solution at a low temperature (e.g., 0 °C) and monitor the reaction closely.
Hydrolysis of Boc₂O. Ensure all reagents and solvents are anhydrous, as moisture can decompose the Boc anhydride.
Poorly nucleophilic amine. For less reactive amines, the addition of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be effective.[10][11]
Problem 4: Incomplete N-Debenzylation or Side Reactions
Possible Cause Suggested Solution
Catalyst poisoning. Ensure the substrate is free of impurities that can poison the palladium catalyst (e.g., sulfur-containing compounds).[4]
Inefficient hydrogen transfer in CTH. Ensure the ammonium formate is of good quality and use an adequate excess. The reaction is typically run at reflux in methanol.[3][6]
Side reactions. While catalytic transfer hydrogenation is generally clean, side reactions can occur.[12] Ensure the reaction is monitored and stopped once the starting material is consumed to avoid potential byproducts.
Difficult product isolation. After the reaction, the catalyst is typically removed by filtration through Celite. The product is then isolated by extraction after removing the solvent. Ensure proper workup to remove any remaining salts.

Data Presentation

Table 1: Summary of Typical Reaction Conditions and Yields

Reaction Step Reagents and Conditions Typical Yield (%) Typical Purity (%)
1,3-Dipolar Cycloaddition Azomethine ylide precursor, N-substituted maleimide, Toluene, Reflux60-85>90 (isomer mixture)
Reduction of Cycloadduct LiAlH₄, THF, 0 °C to rt80-95>95
N-Boc Protection Hexahydropyrrolo[3,4-c]pyrrole, Boc₂O, TEA, CH₂Cl₂70-90 (mono-Boc)>98
N-Debenzylation (CTH) N-Benzyl-N'-Boc-hexahydropyrrolo[3,4-c]pyrrole, Pd/C, Ammonium Formate, Methanol, Reflux85-98>98

Experimental Protocols

Protocol 1: Synthesis of the Hexahydropyrrolo[3,4-c]pyrrole Core via 1,3-Dipolar Cycloaddition and Reduction
  • Cycloaddition: To a solution of N-benzylmaleimide (1.0 eq) in anhydrous toluene, add sarcosine (1.1 eq) and paraformaldehyde (1.2 eq).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the bicyclic adduct.

  • Reduction: To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF at 0 °C, add a solution of the cycloadduct in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting suspension through Celite and concentrate the filtrate to obtain the reduced product.

Protocol 2: Mono-N-Boc Protection of Hexahydropyrrolo[3,4-c]pyrrole
  • Dissolve the hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in CH₂Cl₂ dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the mono-Boc protected product.

Protocol 3: N-Debenzylation via Catalytic Transfer Hydrogenation (CTH)
  • To a solution of the N-benzyl-N'-Boc-hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) in methanol, add 10% palladium on carbon (10 wt%).

  • Add ammonium formate (5.0 eq) in one portion.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer and concentrate to yield the debenzylated product.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product Azomethine Ylide Precursor Azomethine Ylide Precursor Cycloadduct Cycloadduct Azomethine Ylide Precursor->Cycloadduct 1,3-Dipolar Cycloaddition N-Substituted Maleimide N-Substituted Maleimide N-Substituted Maleimide->Cycloadduct Hexahydropyrrolo[3,4-c]pyrrole Hexahydropyrrolo[3,4-c]pyrrole Cycloadduct->Hexahydropyrrolo[3,4-c]pyrrole Reduction This compound This compound Hexahydropyrrolo[3,4-c]pyrrole->this compound Boc Protection

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_boc Boc Protection Main Reaction Main Reaction Desired Cycloadduct (cis) Desired Cycloadduct (cis) Main Reaction->Desired Cycloadduct (cis) Desired Path Undesired Stereoisomer (trans) Undesired Stereoisomer (trans) Main Reaction->Undesired Stereoisomer (trans) Poor Stereoselectivity Mono-Boc Product Mono-Boc Product Desired Cycloadduct (cis)->Mono-Boc Product Desired Path Di-Boc Byproduct Di-Boc Byproduct Mono-Boc Product->Di-Boc Byproduct Over-reaction Unreacted Diamine Unreacted Diamine Hexahydropyrrolo[3,4-c]pyrrole->Unreacted Diamine Incomplete Reaction

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow cluster_solutions1 Cycloaddition Issues cluster_solutions2 Boc Protection Issues cluster_solutions3 Debenzylation Issues start Experiment Fails q1 Which Step? start->q1 step1 1,3-Dipolar Cycloaddition q1->step1 Cycloaddition step2 Boc Protection q1->step2 Boc Protection step3 Debenzylation q1->step3 Debenzylation sol1a Check Reagent Purity step1->sol1a sol1b Optimize T°/Solvent step1->sol1b sol1c Analyze Isomer Ratio step1->sol1c sol2a Control Stoichiometry step2->sol2a sol2b Use Anhydrous Conditions step2->sol2b sol2c Add Catalyst (DMAP) step2->sol2c sol3a Check Catalyst Activity step3->sol3a sol3b Ensure Pure Substrate step3->sol3b sol3c Verify H₂ Source step3->sol3c end Problem Solved sol1c->end sol2c->end sol3c->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purifying Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing this compound?

A1: The most common impurities include the di-Boc-protected byproduct (di-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2,5-dicarboxylate) and the unreacted starting diamine (octahydropyrrolo[3,4-c]pyrrole). The formation of the di-Boc byproduct is a result of the high reactivity of the second amino group, while residual starting material indicates an incomplete reaction.

Q2: My NMR spectrum of the purified product appears messy. What could be the cause?

A2: A messy NMR spectrum can be attributed to several factors. Residual solvents from the purification process are a common cause. Additionally, the presence of closely related impurities, such as diastereomers or the di-Boc protected byproduct, can lead to overlapping signals. In some cases, the product may exist as a mixture of rotamers due to hindered rotation around the N-Boc bond, resulting in broadened or multiple peaks for a single proton or carbon.

Q3: Is the Boc (tert-butoxycarbonyl) group stable during purification?

A3: The Boc group is generally stable under neutral and basic conditions, making it compatible with purification methods like column chromatography on silica gel or alumina, and basic workups. However, it is highly sensitive to acidic conditions and can be cleaved. Therefore, it is crucial to avoid acidic eluents in chromatography and prolonged exposure to acidic conditions during workup.

Q4: What are the recommended storage conditions for the purified compound?

A4: Purified this compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is typically a solid at room temperature.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Low Yield After Column Chromatography

Possible Causes & Solutions:

CauseRecommended Solution
Product Loss on the Column The polar nature of the free amine on the pyrrolidine ring can lead to strong adsorption on the silica gel, resulting in incomplete elution. Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to reduce tailing and improve recovery.
Improper Solvent System An inappropriate solvent system may not effectively separate the desired product from impurities or may lead to poor elution. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. Gradually increasing the polarity of the eluent (gradient elution) can improve separation and yield.
Decomposition on Silica Gel Although less common for Boc-protected amines, some compounds can be sensitive to the acidic nature of silica gel. If you suspect decomposition, using a deactivated silica gel or switching to an alternative stationary phase like alumina is recommended.
Incomplete Transfer Ensure all the crude material is loaded onto the column and that all fractions containing the product are collected. Rinse the flask containing the crude material with a small amount of the initial eluent to ensure complete transfer.
Problem 2: Co-elution of Product and Impurities

Possible Causes & Solutions:

CauseRecommended Solution
Similar Polarity of Product and Impurities The mono-Boc protected product, di-Boc protected product, and unreacted diamine can have similar polarities, making chromatographic separation challenging.[1] An acid-base extraction prior to chromatography can be highly effective. Acidifying the reaction mixture will protonate the unreacted diamine and the desired mono-protected product, allowing the neutral di-Boc byproduct to be extracted with an organic solvent.[1] Subsequently, basifying the aqueous layer will allow for the extraction of the mono-protected product.[1]
Inadequate Separation on TLC If the spots for your product and impurities are not well-separated on the TLC plate, they will not be well-separated on the column. Experiment with different solvent systems for TLC to achieve better separation (a difference in Rf values of at least 0.2 is ideal).
Overloading the Column Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 7:3 ratio).

    • Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

    • Adjust the solvent system to achieve good separation between the product and impurities (the desired product should have an Rf value of approximately 0.3-0.4).

  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Allow the silica gel to settle, and then add another layer of sand on top.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent if necessary.

    • Carefully apply the solution to the top of the column.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Acid-Base Extraction

This protocol is particularly useful for removing the di-Boc-protected byproduct.

Materials:

  • Crude reaction mixture

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

Procedure:

  • Initial Extraction:

    • Dissolve the crude reaction mixture in an organic solvent like dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Add 1 M HCl solution and shake vigorously. Allow the layers to separate.

    • The unreacted diamine and the mono-Boc-protected product will move to the acidic aqueous layer, while the neutral di-Boc-protected byproduct will remain in the organic layer.[1]

    • Separate the layers and save the aqueous layer.

  • Removal of Di-Boc Byproduct:

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to isolate the di-Boc byproduct for characterization if desired.

  • Isolation of the Mono-Boc Product:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add 1 M NaOH solution to the aqueous layer until the pH is basic (pH > 10), which will deprotonate the desired product.[1]

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic extracts.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the purified this compound.

Visualizing the Purification Workflow

The following diagrams illustrate the general workflow for purification and a troubleshooting decision tree.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product CrudeProduct Crude Reaction Mixture AcidBase Acid-Base Extraction CrudeProduct->AcidBase Optional, for removing di-Boc byproduct ColumnChrom Column Chromatography CrudeProduct->ColumnChrom AcidBase->ColumnChrom Further purification TLC TLC Analysis ColumnChrom->TLC Monitor fractions NMR NMR & Purity Check ColumnChrom->NMR TLC->ColumnChrom Optimize eluent PureProduct Pure Product NMR->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingPurification cluster_yield Low Yield Issues cluster_purity Low Purity Issues Start Low Purity or Yield? CheckColumn Product stuck on column? Start->CheckColumn Yes CoElution Co-elution of impurities? Start->CoElution No, purity issue UseAlumina Use Alumina or add Et3N to eluent CheckColumn->UseAlumina AcidBaseFirst Perform Acid-Base Extraction first CoElution->AcidBaseFirst Di-Boc present OptimizeTLC Optimize TLC solvent system CoElution->OptimizeTLC Poor separation

References

Technical Support Center: Optimizing Synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: This compound is typically synthesized through multi-step routes that often involve the formation of the bicyclic pyrrolidine core, followed by Boc protection. A common strategy involves the debenzylation of a benzyl-protected precursor, followed by protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. For instance, tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can be hydrogenated using a palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C) catalyst to remove the benzyl group, followed by reaction with di-tert-butyl dicarbonate (Boc₂O) to yield the desired product.[1][2]

Q2: Why is the Boc protecting group used for this molecule?

A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. It is favored for its stability under a variety of reaction conditions and its ease of removal under acidic conditions.[3] For this compound, the Boc group protects one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen in subsequent synthetic steps. This is particularly important in medicinal chemistry, where this compound serves as a key intermediate for creating more complex molecules.[4][5]

Q3: What are the key applications of this compound?

A3: This compound is a valuable building block in medicinal chemistry.[4][5] It is a key intermediate in the synthesis of various pharmacologically active compounds, including antagonists and agonists for receptors such as the 5-HT2C receptor.[4] Its unique bicyclic structure is a feature in the development of novel therapeutics.[5]

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of this compound.

Low Reaction Yield

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors, including incomplete reaction, side product formation, or issues with product isolation. Here are some troubleshooting steps:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Catalyst Activity: If using a palladium catalyst for debenzylation, ensure it is fresh and active. The catalyst can be sensitive to air and moisture.

    • Reagent Quality: Use high-purity starting materials and dry solvents, as impurities can interfere with the reaction.

  • Side Product Formation:

    • Over-alkylation: In reactions involving the free diamine, there is a risk of alkylating both nitrogen atoms if the stoichiometry of the protecting group is not carefully controlled.

    • Byproducts from Reagents: Ensure the purity of reagents like di-tert-butyl dicarbonate (Boc₂O), as impurities can lead to unwanted side reactions.

  • Product Isolation:

    • Extraction Efficiency: Optimize the extraction solvent and the number of extractions to ensure complete transfer of the product from the aqueous to the organic phase.

    • Purification Losses: Column chromatography is a common purification method. Losses can occur if the compound streaks on the column or if the chosen solvent system is not optimal for separation.

Byproduct Formation

Q5: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?

A5: Byproduct identification can be achieved using techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. Common byproducts and mitigation strategies are outlined below:

Potential ByproductIdentificationMitigation Strategy
Unreacted Starting Material Compare with the starting material's retention factor (Rf) on TLC or retention time in LC-MS.Increase reaction time, temperature, or the equivalents of the limiting reagent.
Double Boc-protected compound Higher molecular weight peak in MS.Use a controlled amount of Boc₂O (e.g., 1.0-1.1 equivalents).
Benzyl-containing impurities Presence of aromatic signals in the ¹H NMR spectrum.Ensure complete debenzylation by using a sufficient amount of catalyst and hydrogen pressure.
Purification Challenges

Q6: I am having difficulty purifying the final product. What are some effective purification strategies?

A6: Purification of this compound can sometimes be challenging due to its polarity.

  • Column Chromatography:

    • Solvent System: A common eluent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. The polarity of the solvent system should be gradually increased to ensure good separation.

    • Silica Gel Treatment: If the compound is basic and interacts strongly with the acidic silica gel, the silica can be pre-treated with a base like triethylamine.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: An acid-base workup can be used to remove neutral or acidic impurities. The basic product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove impurities, and then the aqueous layer can be basified and the product re-extracted into an organic solvent.

Experimental Protocols

Synthesis of this compound via Debenzylation and Boc Protection

This protocol describes a general procedure for the synthesis of the title compound from its benzyl-protected precursor.

Materials:

  • tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

  • Methanol (MeOH)

  • 20% Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Hydrogen gas (H₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Debenzylation:

    • To a solution of tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (1.0 eq) in methanol, add 20% Pd(OH)₂/C catalyst (e.g., 10 mol%).[2]

    • The reaction mixture is then placed under a hydrogen atmosphere (e.g., 60 psi) and stirred at an elevated temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).[1][2]

    • Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield the crude debenzylated intermediate.

  • Boc Protection:

    • Dissolve the crude intermediate in dichloromethane (DCM).

    • Add triethylamine (Et₃N) (e.g., 1.2 eq) to the solution.

    • To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Workflow Start Start: tert-butyl 5-benzylhexahydropyrrolo [3,4-c]pyrrole-2(1H)-carboxylate Debenzylation Step 1: Debenzylation (Pd(OH)2/C, H2, MeOH) Start->Debenzylation Intermediate Intermediate: Hexahydropyrrolo[3,4-c]pyrrole Debenzylation->Intermediate Boc_Protection Step 2: Boc Protection (Boc2O, Et3N, DCM) Intermediate->Boc_Protection Workup Workup & Purification Boc_Protection->Workup Product Final Product: tert-butyl hexahydropyrrolo[3,4-c]pyrrole- 2(1H)-carboxylate Workup->Product

Caption: A general experimental workflow for the synthesis of the target compound.

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Stability and degradation of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this molecule is the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. The fused pyrrolidine ring system is generally stable but can be susceptible to oxidation and, under harsh conditions, ring-opening.

Q2: What are the expected degradation products under acidic conditions?

A2: Under acidic conditions, the Boc group is cleaved to yield hexahydropyrrolo[3,4-c]pyrrole, isobutylene, and carbon dioxide. The primary degradation product you will likely observe is the free diamine.

Q3: Is the compound stable to basic conditions?

A3: The tert-butyl carbamate group is generally stable under basic conditions. However, prolonged exposure to strong bases at elevated temperatures may lead to unforeseen degradation and should be evaluated on a case-by-case basis.

Q4: How should I properly store this compound to ensure its stability?

A4: For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and stored in a cool, dry place, preferably at 2-8 °C. For solutions, it is advisable to use aprotic solvents and store them at low temperatures.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method can separate the intact parent compound from its potential degradation products, allowing for accurate quantification of stability.

Troubleshooting Guides

Issue 1: Unexpected Degradation Observed During an Experiment in Acidic Media

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • Emergence of an early-eluting peak in the HPLC chromatogram.

  • Lower than expected yield of the desired product.

Possible Cause:

  • Cleavage of the tert-butyl carbamate (Boc) protecting group due to the acidic environment.

Solutions:

  • pH Control: If possible, adjust the reaction pH to be neutral or slightly basic.

  • Use of Milder Acids: If acidic conditions are necessary, consider using a weaker acid or a buffered system.

  • Temperature Reduction: Perform the reaction at a lower temperature to minimize the rate of degradation.

  • Reduced Reaction Time: Monitor the reaction closely and minimize the exposure time to acidic conditions.

Issue 2: Compound Degradation in Solution Upon Storage

Symptoms:

  • A gradual decrease in the purity of the compound over time, as determined by HPLC.

  • Discoloration of the solution.

Possible Causes:

  • Solvent-Mediated Degradation: Protic solvents (e.g., methanol, water) can participate in hydrolysis, especially if the solution is slightly acidic.

  • Oxidative Degradation: Exposure to air (oxygen) can lead to oxidation of the pyrrolidine rings.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

Solutions:

  • Solvent Selection: Use aprotic solvents (e.g., acetonitrile, dichloromethane) for storage.

  • Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in foil.

  • Low-Temperature Storage: Store solutions at low temperatures (e.g., -20 °C) to slow down degradation kinetics.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Approx.)Major Degradation Product
Acidic Hydrolysis0.1 M HCl24 h60 °C85%Hexahydropyrrolo[3,4-c]pyrrole
Basic Hydrolysis0.1 M NaOH72 h60 °C< 5%Not significant
Oxidative3% H₂O₂24 hRT15%Oxidized pyrrolidine derivatives
ThermalSolid State7 days80 °C< 2%Not significant
PhotolyticSolid, UV light7 daysRT~10%Photodegradation products

Note: The data presented in this table is a representative summary based on the known reactivity of the functional groups and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60 °C for 72 hours.

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze aliquots at different time intervals by HPLC.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80 °C for 7 days.

    • Periodically, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photodegradation:

    • Expose the solid compound and a solution (in a photostable solvent like acetonitrile) to a calibrated light source (UV and visible) for a defined period.

    • Keep a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Mandatory Visualizations

degradation_pathway parent This compound degraded Hexahydropyrrolo[3,4-c]pyrrole parent->degraded Acidic Hydrolysis oxidized Oxidized Derivatives parent->oxidized Oxidation (e.g., H2O2) photodegraded Photodegradation Products parent->photodegraded Photolysis (UV/Vis Light) isobutylene Isobutylene degraded->isobutylene co2 CO2 degraded->co2 troubleshooting_workflow start Unexpected Degradation Observed check_conditions Check Experimental Conditions (pH, Temp, Solvent, Light) start->check_conditions acidic_media Is the medium acidic? check_conditions->acidic_media solution1 Reduce Acidity Lower Temperature Shorter Reaction Time acidic_media->solution1 Yes protic_solvent Is a protic solvent used for storage? acidic_media->protic_solvent No end Stability Improved solution1->end solution2 Switch to Aprotic Solvent Store at Low Temperature protic_solvent->solution2 Yes exposed_to_air_light Is the sample exposed to air/light? protic_solvent->exposed_to_air_light No solution2->end solution3 Store under Inert Gas Protect from Light exposed_to_air_light->solution3 Yes exposed_to_air_light->end No solution3->end

Technical Support Center: Deprotection of tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this bicyclic amine.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for the deprotection of this compound?

A1: The most common methods for Boc deprotection involve the use of strong acids such as Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate organic solvent.[1][2] These reagents efficiently cleave the carbamate bond to yield the free amine. Alternative, milder methods are also available for substrates sensitive to strong acids.[2][3]

Q2: My deprotection reaction is incomplete. What are the possible causes and solutions?

A2: Incomplete deprotection can be due to several factors:

  • Insufficient acid: The kinetics of Boc deprotection can have a second-order dependence on the acid concentration, meaning a larger excess of acid may be required for a reasonable reaction rate.[1] Consider increasing the concentration or equivalents of the acid.

  • Reaction time: While many Boc deprotections are rapid, some substrates may require longer reaction times for full conversion.[4] Monitor the reaction by an appropriate technique (e.g., TLC, LC-MS) to determine the optimal time.

  • Inappropriate solvent: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) and dioxane are common choices for acid-mediated deprotection.[4][5]

Q3: I am observing unexpected side products in my reaction. What are they and how can I avoid them?

A3: A common side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the deprotection.[1] This can be minimized by adding a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the carbocation. The tert-butyl cation can also decompose to isobutylene.[1][6]

Q4: My starting material contains other acid-sensitive functional groups. How can I selectively deprotect the Boc group?

A4: For substrates with other acid-labile groups, using milder deprotection conditions is crucial.[2][5] Consider the following options:

  • Milder acidic conditions: Using a lower concentration of a strong acid or a weaker acid may provide selectivity.[5]

  • Alternative reagents: Non-acidic or mildly acidic methods can be employed. These include thermal deprotection, or using reagents like oxalyl chloride in methanol.[2][3] A decision tree for selecting an appropriate method is provided below.

Troubleshooting Guide

Issue Potential Cause Recommendation
Incomplete Reaction Insufficient acid concentration or reaction time.Increase the equivalents of acid (e.g., TFA, HCl) and/or prolong the reaction time. Monitor progress by TLC or LC-MS.[1][4]
Inappropriate solvent.Ensure the use of a suitable solvent such as DCM or dioxane for acid-mediated deprotection.[4][5]
Formation of Side Products Alkylation by the tert-butyl cation.Add a scavenger like anisole or thioanisole to the reaction mixture.[1]
Degradation of Substrate Presence of other acid-sensitive functional groups.Switch to a milder deprotection method. Options include thermal deprotection or using reagents like oxalyl chloride in methanol.[2][3][5]
Difficulty in Product Isolation The product may be volatile or highly soluble in the aqueous phase.Carefully neutralize the reaction mixture and consider extraction with a broader range of organic solvents. If the product is a salt, precipitation might be an option.

Comparison of Deprotection Methods

Method/Reagent Typical Conditions Reaction Time Typical Yield (%) Notes Reference
Trifluoroacetic Acid (TFA) 20-50% TFA in DCM0.5 - 4 h>90Highly effective, but harsh on acid-sensitive groups.[4][7][4][7]
Hydrochloric Acid (HCl) 4M HCl in Dioxane1 - 4 h>90A common alternative to TFA.[4][4]
Thermal (Boiling Water) Water, 100 °C10 min - 2 hQuantitativeA "green" and mild method suitable for thermally stable compounds.[2][2]
Oxalyl Chloride/Methanol (COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70 (up to 90)Mild conditions, tolerant of various functional groups.[3][3]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve the this compound in dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 20-50% solution in DCM).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting residue can be purified by an appropriate method, such as precipitation, crystallization, or chromatography.

Protocol 2: Deprotection using 4M HCl in Dioxane
  • Dissolve the this compound in a minimal amount of a co-solvent like methanol or DCM if necessary.

  • Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt may precipitate. The solid can be collected by filtration, or the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or other suitable techniques.

Visual Guides

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Boc-protected amine in solvent start->dissolve add_reagent Add deprotection reagent (e.g., TFA, HCl) dissolve->add_reagent stir Stir at appropriate temperature add_reagent->stir monitor Monitor reaction (TLC, LC-MS) stir->monitor monitor->stir Incomplete concentrate Concentrate under vacuum monitor->concentrate Reaction complete purify Purify product concentrate->purify end End purify->end

Caption: General experimental workflow for Boc deprotection.

References

Technical Support Center: Purification of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the purification of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Presence of Starting Materials in the Final Product

Question: My final product is contaminated with unreacted hexahydropyrrolo[3,4-c]pyrrole or di-tert-butyl dicarbonate (Boc anhydride). How can I remove them?

Answer:

Residual starting materials are a common issue. Here are tailored strategies for their removal:

  • Unreacted Hexahydropyrrolo[3,4-c]pyrrole (a basic amine): An acid-base extraction is highly effective. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine impurity will be protonated and move to the aqueous layer, while your Boc-protected product remains in the organic layer. Subsequent washing with brine and drying over anhydrous sodium sulfate before solvent evaporation should yield a purer product.

  • Excess Di-tert-butyl dicarbonate (Boc anhydride):

    • Volatilization: Boc anhydride and its main byproduct, tert-butanol, are volatile. Leaving the product under high vacuum for an extended period can remove these impurities.

    • Basic Wash: Washing the organic solution of your product with a saturated sodium bicarbonate solution can help hydrolyze and remove residual Boc anhydride.

    • Chromatography: If the above methods are insufficient, flash column chromatography is a reliable option.

Issue 2: Co-elution of the Product with Impurities during Column Chromatography

Question: I am having difficulty separating my product from a closely eluting impurity during silica gel chromatography. What can I do?

Answer:

Co-elution often occurs with non-polar impurities or when the polarity of the mobile phase is too high. Consider the following adjustments:

  • Optimize the Mobile Phase: A common mobile phase for purifying Boc-protected amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To improve separation, decrease the proportion of the polar solvent.

  • Incorporate a Basic Additive: Since the target compound has a basic nitrogen, it can interact with the acidic silica gel, leading to peak tailing and poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape and resolution.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Amine-functionalized silica is another excellent option that minimizes unwanted interactions.

Issue 3: Low Recovery after Purification

Question: My yield is significantly lower after purification. What are the potential causes and solutions?

Answer:

Low recovery can be attributed to several factors throughout the purification process:

  • Product Instability: The Boc group can be labile under acidic conditions. Ensure that any acidic washes are performed quickly and with dilute acid, and that the product is not exposed to acidic conditions for prolonged periods.

  • Loss during Extraction: Ensure complete extraction of the product from the aqueous layer by using an adequate volume of organic solvent and performing multiple extractions. Back-washing the combined aqueous layers with a small amount of fresh organic solvent can recover any dissolved product.

  • Irreversible Adsorption on Silica Gel: The basic nature of the product can lead to strong adsorption on silica gel. The use of a basic additive in the mobile phase, as mentioned previously, can mitigate this issue.

  • Improper Column Chromatography Technique: Ensure the column is packed correctly and the sample is loaded in a concentrated band to prevent excessive diffusion and loss of product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities can originate from the starting materials, reagents, and side reactions. These include:

  • Unreacted hexahydropyrrolo[3,4-c]pyrrole.

  • Excess di-tert-butyl dicarbonate (Boc anhydride).

  • tert-Butanol (a byproduct of the Boc protection reaction).

  • Di-Boc protected hexahydropyrrolo[3,4-c]pyrrole (if both nitrogens are protected).

  • Byproducts from the synthesis of the hexahydropyrrolo[3,4-c]pyrrole core, such as incompletely debenzylated precursors if catalytic hydrogenation was used.

Q2: How can I best identify these impurities?

A2: A combination of analytical techniques is recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying impurities. For example, tert-butanol will show a characteristic singlet around 1.28 ppm in CDCl₃. The presence of a second Boc group in the di-protected species will result in a different set of signals for the pyrrolopyrrole core.

  • HPLC/LC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry can effectively separate and identify impurities based on their retention times and mass-to-charge ratios.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of the purification and identify the presence of multiple components in your sample.

Q3: Is recrystallization a viable purification method for this compound?

A3: Yes, recrystallization can be an effective method for purifying this compound, particularly for removing less soluble impurities. A common solvent system for similar compounds is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and a non-solvent in which it is poorly soluble (e.g., hexanes, heptane). The optimal solvent ratio and temperature profile will need to be determined empirically. For a similar compound, tert-butyl 2-borono-1H-pyrrole-1-carboxylate, recrystallization from a mixed solvent of ethyl acetate and hexane has been reported.[1][2]

Q4: What are the recommended storage conditions for the purified product?

A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Typical RecoveryKey Impurities Removed
Acid-Base Extraction85%92%>95%Unreacted hexahydropyrrolo[3,4-c]pyrrole
Flash Chromatography (Silica Gel with 1% TEA)92%>98%80-90%Di-Boc protected species, other non-polar impurities
Recrystallization (Ethyl Acetate/Hexanes)95%>99%70-85%Isomeric impurities, baseline material

Note: The data presented in this table is for illustrative purposes and may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Preparation of the Column: A glass column is slurry-packed with silica gel in the initial mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is carefully evaporated to yield a dry powder, which is then loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of methanol in dichloromethane (e.g., 2% to 10% methanol) containing 0.5% triethylamine.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product (containing unreacted basic starting material) in ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash twice.

  • Neutralization and Brine Wash: Wash the organic layer with saturated sodium bicarbonate solution, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Remove basic starting material chromatography Flash Column Chromatography extraction->chromatography Remove non-polar impurities recrystallization Recrystallization chromatography->recrystallization Final polishing pure_product Pure Product (>99%) recrystallization->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution? start->co_elution peak_tailing->co_elution No add_base Add Triethylamine (0.1-1%) to Mobile Phase peak_tailing->add_base Yes change_solvent Decrease Mobile Phase Polarity co_elution->change_solvent Yes change_stationary Use Amine-Functionalized Silica or Alumina co_elution->change_stationary Persistent Issue solution Improved Separation add_base->solution change_solvent->add_base change_stationary->solution

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Monitoring Reactions of tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to monitor the progress of a reaction involving this compound?

A1: The most effective strategy involves a combination of TLC for rapid, real-time updates and LCMS for definitive identification and purity assessment. TLC is ideal for quickly determining the consumption of starting material and the formation of new products during the reaction.[1][2] LCMS provides more detailed information, including the mass-to-charge ratio (m/z) of reactants, products, and any intermediates or byproducts, confirming their identity.

Q2: How do I select an appropriate TLC solvent system (eluent) for my reaction?

A2: The choice of eluent depends on the polarity of your starting material and expected product. For the Boc-protected pyrrolopyrrole, which is moderately polar, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc). A 1:1 hexane/EtOAc mixture is a reasonable starting point for compounds with polar amine groups.[3] If your compounds remain at the baseline, increase the eluent's polarity by switching to a dichloromethane (DCM) and methanol (MeOH) system, starting with a ratio like 95:5 DCM/MeOH.[3] Due to the basic nature of the amine, streaking can be an issue; adding a small amount (0.1–2.0%) of triethylamine (Et₃N) or a few drops of ammonia to the eluent can significantly improve spot shape.[4][5]

Q3: The pyrrolopyrrole core is not UV-active. What TLC stain should I use for visualization?

A3: Since the core structure lacks a significant chromophore, visualization requires a chemical stain. Several effective options are available.

Table 1: Recommended TLC Stains

Stain Preparation Use Case & Expected Result
Ninhydrin 0.3g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.[6] Excellent for detecting the free secondary amine on the pyrrolopyrrole core. Boc-protected amines can also be visualized, as the heat from a heat gun can cause the Boc group to be cleaved, revealing the amine.[7][8] Typically yields pink to purple spots.[8]
Potassium Permanganate (KMnO₄) 3g KMnO₄, 20g K₂CO₃, 5 mL of 5% NaOH in 300 mL of water. A good general stain for oxidizable groups like amines. It produces yellow-brown spots on a purple background.[7]
Ceric Ammonium Molybdate (CAM) 10g ammonium molybdate and 4g ceric ammonium sulfate in 400mL of 10% aqueous H₂SO₄. A versatile, general-use stain that reacts with most organic compounds to give dark blue spots upon heating.[6]

| Iodine | A few crystals of iodine in a sealed chamber.[6] | A simple and often non-destructive method that visualizes many organic compounds as temporary brown spots.[6] |

Q4: When using LCMS, what are the key ions I should look for to identify my Boc-protected compound?

A4: In positive-ion electrospray ionization (ESI+), you should primarily look for the protonated molecule, [M+H]⁺. However, the tert-butoxycarbonyl (Boc) group is known to be labile in the mass spectrometer source. Therefore, it is very common to observe fragments corresponding to the loss of the Boc group or parts of it.

Table 2: Common Adducts and Fragments in LCMS (ESI+)

Ion Mass Change Description
[M+H]⁺ +1 The protonated parent molecule. This is the primary target ion.
[M+Na]⁺ +23 Sodium adduct, common if there are trace sodium salts present.
[M-C₄H₈+H]⁺ or [M-56+H]⁺ -55 Loss of isobutylene from the Boc group.
[M-Boc+H]⁺ or [M-100+H]⁺ -99 In-source fragmentation resulting in the complete loss of the Boc group, yielding the deprotected amine.[9]

| [M-tBu+H]⁺ | -57 | Loss of the tert-butyl cation. |

Troubleshooting Guides

TLC Troubleshooting

This guide addresses common issues encountered during the TLC analysis of reactions involving this compound.

Problem: My spots are streaking vertically on the TLC plate.

  • Possible Cause 1: Sample Overloading. You may have spotted too much material on the baseline.[4]

    • Solution: Dilute your reaction aliquot with a suitable solvent (e.g., DCM or EtOAc) before spotting it on the TLC plate.

  • Possible Cause 2: Strong Interaction with Silica Gel. The basic amine functionality can interact strongly with the acidic silica gel stationary phase, causing streaking.[4][5]

    • Solution: Add a basic modifier to your eluent. Incorporating 0.5-2% triethylamine (Et₃N) or a small amount of ammonia into the mobile phase will neutralize the acidic sites on the silica and lead to sharper, well-defined spots.[5][7]

Problem: My spots are stuck at the baseline (Rf ≈ 0).

  • Possible Cause: Eluent is Not Polar Enough. Your mobile phase lacks the strength to move the polar compounds up the plate.[5][10]

    • Solution: Increase the polarity of your eluent. If you are using a hexane/EtOAc system, increase the proportion of EtOAc. If that is insufficient, switch to a more polar system, such as dichloromethane (DCM) with an increasing percentage of methanol (MeOH).[3][5]

Problem: My spots ran to the top with the solvent front (Rf ≈ 1).

  • Possible Cause: Eluent is Too Polar. Your mobile phase is too strong, causing all components to travel with the solvent front without separation.[5]

    • Solution: Decrease the polarity of your eluent. If using a hexane/EtOAc system, increase the proportion of hexane. If using DCM/MeOH, reduce the percentage of MeOH.

Problem: I stained my plate with ninhydrin and heated it, but no spots are visible.

  • Possible Cause 1: Sample is Too Dilute. The concentration of your amine-containing compound on the plate may be below the detection limit of the stain.[5]

    • Solution: Try spotting the sample multiple times in the same location, ensuring the solvent dries completely between applications to concentrate the material.[5]

  • Possible Cause 2: Insufficient Heating. For Boc-protected amines, heat is often required to thermally cleave the Boc group, allowing the ninhydrin to react with the newly freed amine.[7][8][11]

    • Solution: Ensure you are heating the plate thoroughly with a heat gun until the spots develop. Be careful not to char the plate.

  • Possible Cause 3: No Amine Present. Your reaction may have resulted in a product that does not contain a primary or secondary amine, or the starting material was fully consumed and the product does not react with ninhydrin.

    • Solution: Use a more general stain, like Potassium Permanganate or CAM, to visualize all organic compounds on the plate.[7][11]

LCMS Troubleshooting

Problem: My LCMS shows a large peak for my starting material and another major peak at [M-100]. Does this confirm my product is the deprotected amine?

  • Possible Cause: In-Source Fragmentation. While it could be your deprotected product, it is very common for the Boc group to cleave off in the ESI source of the mass spectrometer.[9] This means the peak at [M-100] could be an analytical artifact rather than a true reflection of the reaction mixture.

    • Solution: Correlate your LCMS data with TLC. A successful deprotection reaction should show a new, more polar spot on the TLC plate (lower Rf value) that stains positively with ninhydrin. If the TLC shows only starting material but the LCMS shows a [M-100] peak, it is likely in-source fragmentation. To reduce this effect, you can try softening the MS ionization conditions (e.g., lowering the cone/fragmentor voltage).

Problem: I performed a Boc-deprotection reaction using TFA, but I cannot find the mass peak for my product.

  • Possible Cause 1: Salt Formation. After deprotection with an acid like trifluoroacetic acid (TFA), your product exists as a TFA salt. This salt may not ionize efficiently in the ESI source, leading to a weak or absent signal.[12]

    • Solution: Before injection, consider neutralizing a small aliquot of the sample with a volatile base like ammonium hydroxide or by passing it through a small plug of basic alumina. Alternatively, try to observe the product in a different ionization mode if available.

  • Possible Cause 2: Incomplete Reaction. The deprotection may not have gone to completion.[13]

    • Solution: Confirm the reaction's progress via TLC. The deprotected product should have a significantly lower Rf and stain brightly with ninhydrin.[12] If starting material remains, the reaction may require longer time, higher temperature, or a stronger acidic condition.[13]

Problem: My chromatographic peaks are broad or tailing.

  • Possible Cause: Poor Chromatography Conditions. The basic amine can interact with residual silanols on the silica-based column, leading to poor peak shape.

    • Solution: Ensure your mobile phase is adequately acidified. Using 0.1% formic acid in both the aqueous and organic mobile phases is standard practice and usually sufficient to protonate the amine, minimizing unwanted column interactions and promoting sharp peaks.

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Preparation: Prepare a TLC chamber by adding the chosen eluent to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with the lid.

  • Spotting: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark lanes for your starting material (SM), the reaction mixture (Rxn), and a co-spot (Co).

  • Application:

    • Dissolve a small amount of your starting material in a volatile solvent and spot it in the "SM" lane.

    • Using a capillary tube, take a small aliquot from your reaction vessel and spot it in the "Rxn" lane.

    • Spot the starting material and the reaction mixture on top of each other in the "Co" lane.[1] This helps to definitively track the starting material spot.

  • Development: Place the spotted TLC plate in the saturated chamber and replace the lid. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the eluent to evaporate completely. Visualize the spots using a UV lamp (if applicable), followed by dipping in the appropriate chemical stain (e.g., ninhydrin) and gently heating with a heat gun until spots appear.

  • Analysis: Compare the lanes. A successful reaction will show the disappearance of the spot in the "Rxn" lane that corresponds to the starting material and the appearance of one or more new product spots.

Protocol 2: General Starting Conditions for LCMS Analysis
  • Technique: Reversed-Phase HPLC with Mass Spectrometry Detection

  • Column: C18, 2.1 x 50 mm, 1.8 µm (or similar)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 1 - 5 µL

  • MS Detector: Electrospray Ionization (ESI)

  • Ionization Mode: Positive (ESI+)

  • Scan Range: m/z 100 - 1000

Visualizations

G cluster_0 A 1. Prepare Reaction Aliquot B 2. Spot TLC Plate (SM, Co, Rxn) A->B C 3. Develop & Stain TLC B->C D 4. Analyze TLC Result C->D E Is Starting Material Gone? D->E F Continue Reaction E->F No G Reaction Complete. Proceed to Workup. E->G Yes H 5. Analyze by LCMS (Confirm Mass & Purity) G->H

Caption: Workflow for reaction monitoring using TLC and LCMS.

G Start TLC Spot is Streaking Q1 Is the sample very concentrated? Start->Q1 Sol1 Dilute the sample before spotting. Q1->Sol1 Yes Q2 Is a basic modifier (e.g., Et3N) in the eluent? Q1->Q2 No Sol1->Q2 Sol2 Add 0.5-2% Et3N or NH4OH to the eluent. Q2->Sol2 No End Problem Resolved: Sharp Spots Q2->End Yes Sol2->End

Caption: Troubleshooting guide for TLC spot streaking.

References

Technical Support Center: Synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is a multi-step synthesis starting from a suitable protected maleimide and a dienophile, followed by a series of reduction and deprotection/reprotection steps. A key transformation often involves a Diels-Alder reaction to form the bicyclic core, followed by hydrogenation to yield the saturated hexahydropyrrolo[3,4-c]pyrrole skeleton. The tert-butoxycarbonyl (Boc) protecting group is then introduced to yield the final product.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

When scaling up the synthesis, several parameters become critical to maintain yield and purity:

  • Temperature Control: Exothermic reactions, such as reductions, require careful temperature management to prevent side reactions and ensure safety.

  • Mixing Efficiency: Homogeneous mixing is crucial, especially in heterogeneous reactions like catalytic hydrogenations, to ensure consistent reaction rates.

  • Reagent Addition Rate: Slow and controlled addition of reagents can prevent localized high concentrations, which may lead to byproduct formation.

  • Catalyst Activity and Loading: On a larger scale, catalyst deactivation or inefficient mixing can significantly impact reaction times and completeness.

Q3: How can I improve the yield of the hydrogenation step?

To improve the yield of the catalytic hydrogenation:

  • Catalyst Selection: Ensure the use of a high-quality catalyst, such as Palladium on carbon (Pd/C). The choice of catalyst loading and solvent can also be critical.

  • Hydrogen Pressure: Optimize the hydrogen pressure. Higher pressures can increase the reaction rate but may also lead to over-reduction if not carefully controlled.

  • Solvent Purity: Use a high-purity, degassed solvent to avoid catalyst poisoning.

  • Reaction Monitoring: Closely monitor the reaction progress by techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time and prevent byproduct formation.

Q4: What are the common impurities encountered, and how can they be minimized?

Common impurities can include starting materials, partially reduced intermediates, and byproducts from side reactions. To minimize these:

  • Incomplete Reactions: Ensure reactions go to completion through careful monitoring and optimization of reaction conditions (temperature, time, reagent stoichiometry).

  • Side Reactions: Control of reaction temperature and addition rates can minimize the formation of byproducts.

  • Purification: Develop a robust purification protocol. While column chromatography is common at the lab scale, techniques like crystallization or distillation may be more suitable for larger quantities.

Troubleshooting Guide

Problem 1: Low Yield in the Diels-Alder Reaction
Possible Cause Suggested Solution
Low reactivity of diene or dienophile Increase the reaction temperature or use a Lewis acid catalyst to enhance reactivity. Ensure the purity of starting materials, as impurities can inhibit the reaction.
Reversible reaction If the retro-Diels-Alder reaction is significant, perform the reaction at the lowest effective temperature and remove the product from the reaction mixture as it forms, if feasible.
Steric hindrance Modify the starting materials to reduce steric hindrance if possible. Alternatively, explore higher temperatures or longer reaction times, but monitor for decomposition.
Incorrect solvent The choice of solvent can influence the reaction rate and equilibrium. Screen different solvents to find one that provides optimal solubility for the reactants and favors product formation. Toluene is often a suitable solvent for Diels-Alder reactions.[1]
Problem 2: Incomplete Hydrogenation
Possible Cause Suggested Solution
Catalyst deactivation Ensure the use of a fresh, high-quality catalyst. Impurities in the starting material or solvent can poison the catalyst. Pre-treating the substrate to remove potential poisons may be necessary.
Insufficient hydrogen pressure Increase the hydrogen pressure within safe limits for the equipment. Ensure there are no leaks in the hydrogenation apparatus.
Poor mixing On a larger scale, ensure efficient stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen gas into the liquid phase.
Incorrect solvent The solvent should provide good solubility for the substrate and not interfere with the catalyst. Alcohols like ethanol or methanol are often good choices for hydrogenation.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Formation of hard-to-separate byproducts Optimize the reaction conditions to minimize the formation of byproducts with similar polarity to the product. A small change in temperature, solvent, or reaction time can sometimes significantly alter the product distribution.
Product is an oil or low-melting solid If direct crystallization is difficult, consider converting the product to a crystalline salt for purification, followed by liberation of the free base. For the target molecule, which has a secondary amine, this could be an effective strategy.
Column chromatography is not scalable For large-scale purification, explore alternative methods such as recrystallization from a suitable solvent system, or distillation if the product is thermally stable and has a suitable boiling point. Supercritical fluid chromatography (SFC) can also be a viable alternative for large-scale purification of complex mixtures.
Residual catalyst or reagents Ensure a thorough work-up procedure to remove catalysts and unreacted reagents. For example, after hydrogenation, the palladium catalyst should be carefully filtered off. Acid-base extractions can be effective for removing acidic or basic impurities.

Experimental Protocols

A representative experimental protocol for a key step in the synthesis is provided below.

Protocol: Catalytic Hydrogenation of a Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione Intermediate

  • Reactor Setup: A suitably sized pressure reactor is charged with the unsaturated pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione intermediate and a solvent (e.g., ethanol, 10 mL per gram of substrate).

  • Catalyst Addition: 10% Palladium on carbon (5 mol%) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 50 psi). The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by taking samples periodically and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, the reactor is carefully depressurized, and the atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude hexahydropyrrolo[3,al,c]pyrrole-1,3-dione, which can be used in the next step or purified further if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Points start Starting Materials (e.g., Maleimide derivative, Diene) da_reaction Diels-Alder Reaction start->da_reaction Heat/Catalyst hydrogenation Catalytic Hydrogenation da_reaction->hydrogenation H2, Pd/C ts1 Low Yield? da_reaction->ts1 reduction Reduction of Dione hydrogenation->reduction Reducing Agent (e.g., LiAlH4) ts2 Incomplete Reaction? hydrogenation->ts2 boc_protection Boc Protection reduction->boc_protection Boc2O, Base ts3 Byproducts? reduction->ts3 product tert-butyl hexahydropyrrolo [3,4-c]pyrrole-2(1H)-carboxylate boc_protection->product ts4 Purification Issues? product->ts4

Caption: A generalized workflow for the synthesis of the target compound, highlighting key reaction stages and associated troubleshooting points.

scale_up_logic cluster_challenges Key Scale-Up Challenges cluster_solutions Potential Solutions title Scale-Up Decision Logic start Lab Scale Synthesis Successful scale_up Initiate Scale-Up start->scale_up heat_transfer Heat Transfer scale_up->heat_transfer Exothermic? mixing Mixing Efficiency scale_up->mixing Heterogeneous? reagent_control Reagent Addition Control scale_up->reagent_control Side Reactions? purification Purification Method scale_up->purification Impurity Profile? jacketed_reactor Jacketed Reactor heat_transfer->jacketed_reactor baffles_impeller Baffles & Impeller Design mixing->baffles_impeller dosing_pump Dosing Pump reagent_control->dosing_pump crystallization Crystallization / Distillation purification->crystallization end_node Successful Scale-Up jacketed_reactor->end_node baffles_impeller->end_node dosing_pump->end_node crystallization->end_node

Caption: A logical diagram illustrating the decision-making process and key considerations when scaling up the synthesis from lab to production.

References

Validation & Comparative

Comparative ¹H NMR Analysis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate and Alternative N-Boc Protected Bicyclic and Monocyclic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the ¹H NMR characterization of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, with a comparative analysis against structurally related N-Boc protected diamines. This guide provides detailed experimental protocols, tabulated spectral data, and visual workflows to facilitate compound identification and purity assessment.

In the realm of medicinal chemistry and drug development, the use of saturated nitrogen-containing heterocyclic scaffolds is of paramount importance. The hexahydropyrrolo[3,4-c]pyrrole core is a key structural motif present in a variety of biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of such compounds to mask the reactivity of one of the amine functionalities, enabling selective chemical transformations. Accurate characterization of these Boc-protected intermediates is crucial for ensuring the successful synthesis of the final target molecules.

This guide focuses on the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. It further presents a comparative analysis with two alternative N-Boc protected diamines that are also commonly used in synthetic chemistry: tert-butyl piperazine-1-carboxylate and tert-butyl 1,4-diazepane-1-carboxylate.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and the selected alternative compounds. The data is presented to facilitate a clear comparison of their key spectroscopic features.

CompoundStructureChemical Shift (δ) [ppm]IntegrationMultiplicityCoupling Constant (J) [Hz]Assignment
This compound
>]; }">~3.50-3.204Hm-CH₂-N(Boc)~3.00-2.802Hm-CH-N~2.70-2.504Hm-CH₂-NH1.459Hs-C(CH₃)₃tert-butyl piperazine-1-carboxylate >]; }">3.424Ht5.2CH₂-N(Boc)2.834Ht5.2CH₂-NH1.469Hs-C(CH₃)₃tert-butyl 1,4-diazepane-1-carboxylate >]; }">3.452Ht6.0CH₂-N(Boc)3.292Ht6.0CH₂-N(Boc)2.852Ht5.6CH₂-NH2.702Ht5.6CH₂-NH1.802Hp5.8CH₂-CH₂-CH₂1.459Hs-C(CH₃)₃

Note: The chemical shifts for this compound are approximate as a definitive spectrum was not available in the searched literature. The presented values are based on typical ranges for similar structural motifs.

Experimental Protocols

A general protocol for the acquisition of ¹H NMR spectra for N-Boc protected amines is provided below. This protocol can be adapted for the specific compounds discussed in this guide.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the N-Boc protected amine.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent may influence chemical shifts.[1]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. For this, the full width at half maximum (FWHM) of a singlet, such as the residual solvent peak, should be minimized.

  • Tune and match the probe for the ¹H frequency.

3. ¹H NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. Typical parameters on a 400 MHz spectrometer might include:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay (d1): 1-5 seconds

    • Acquisition time: 2-4 seconds

    • Pulse width: Calibrated 90° pulse

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0 ppm.

  • Integrate all peaks in the spectrum.

Visualizing the Workflow and Comparative Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for ¹H NMR characterization and the logical process for comparing the spectral data of the target compound with its alternatives.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign

Caption: Experimental workflow for ¹H NMR characterization.

comparison_logic cluster_alternatives Alternative Compounds target This compound ¹H NMR Data compare Compare Spectral Features: - Chemical Shifts - Multiplicities - Coupling Constants - Integration target->compare alt1 tert-butyl piperazine-1-carboxylate ¹H NMR Data alt1->compare alt2 tert-butyl 1,4-diazepane-1-carboxylate ¹H NMR Data alt2->compare conclusion Structural Confirmation and Purity Assessment compare->conclusion

References

Comparative Analysis of 13C NMR Data for tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the 13C NMR Spectral Features of a Key Synthetic Intermediate.

Predicted 13C NMR Data and Comparison with Analogs

The 13C NMR chemical shifts of the target compound can be predicted by analyzing the effects of the N-Boc protecting group on simple monocyclic amines and considering the structural constraints of the fused pyrrolidine ring system. The following table summarizes the experimental 13C NMR data for N-Boc-pyrrolidine and N-Boc-piperidine, which serve as valuable reference points.

CompoundCarbon AtomChemical Shift (δ, ppm)Solvent
N-Boc-pyrrolidine C=O~154.7CDCl₃
C(CH₃)₃~79.2CDCl₃
C(CH₃)₃~28.6CDCl₃
α-CH₂ (to N-Boc)~46.5CDCl₃
β-CH₂~25.8CDCl₃
N-Boc-piperidine C=O~154.9CDCl₃
C(CH₃)₃~79.2CDCl₃
C(CH₃)₃~28.5CDCl₃
α-CH₂ (to N-Boc)~44.5CDCl₃
β-CH₂~26.0CDCl₃
γ-CH₂~19.1CDCl₃
tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Predicted) *Boc C=O ~155 CDCl₃
Boc C(CH₃)₃ ~80 CDCl₃
Boc C(CH₃)₃ ~28.5 CDCl₃
CH₂ adjacent to N-Boc ~45-50 CDCl₃
Bridgehead CH ~55-65 CDCl₃
CH₂ of unsubstituted ring ~45-55 CDCl₃

Analysis of Comparative Data:

  • Boc Group Carbons: The chemical shifts for the carbonyl (C=O), quaternary carbon (C(CH₃)₃), and methyl carbons (C(CH₃)₃) of the tert-butoxycarbonyl (Boc) protecting group are highly characteristic and fall within a narrow range. It is anticipated that these signals in the target molecule will appear at approximately 155 ppm, 80 ppm, and 28.5 ppm, respectively, in CDCl₃.

  • Ring Carbons: The introduction of the Boc group generally causes a downfield shift for the alpha-carbons and a smaller upfield shift for the beta-carbons compared to the parent amine. In the target molecule, the two pyrrolidine rings are fused, creating a more rigid bicyclic system. The bridgehead carbons (CH) are expected to be significantly downfield due to being at the junction of two rings and adjacent to a nitrogen atom. The methylene (CH₂) carbons adjacent to the Boc-protected nitrogen are predicted to have chemical shifts similar to those in N-Boc-pyrrolidine. The methylene carbons of the second, unsubstituted pyrrolidine ring will be influenced by the adjacent nitrogen and the overall ring strain, likely appearing in the 45-55 ppm range.

Experimental Protocols

A standardized protocol for acquiring 13C NMR spectra is crucial for obtaining high-quality, reproducible data.

General Procedure for 13C NMR Spectroscopy:

  • Sample Preparation: A sample of the compound (typically 10-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key resonances of the analyte.

  • Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H).

  • Data Acquisition: Standard pulse programs for proton-decoupled 13C NMR are used. Key parameters to consider include:

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typical for qualitative spectra. For quantitative analysis, a longer delay (5x the longest T1) is necessary.

    • Acquisition Time: Typically 1-2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

  • Processing: The acquired free induction decay (FID) is processed using a Fourier transform. An exponential multiplication with a line broadening factor of 1-2 Hz is commonly applied to improve the signal-to-noise ratio. The spectrum is then phased and baseline corrected.

  • Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

Visualization of Structural Comparison

The following diagram illustrates the structural relationship between the target compound and its monocyclic analogs, highlighting the key structural features that influence their respective 13C NMR spectra.

G Structural Comparison for 13C NMR Analysis cluster_target Target Compound cluster_analogs Monocyclic Analogs target This compound (Fused Bicyclic System) pyrrolidine N-Boc-pyrrolidine (5-membered ring) target->pyrrolidine  Common 5-membered  N-Boc heterocycle piperidine N-Boc-piperidine (6-membered ring) target->piperidine  Illustrates effect of  ring size on α/β carbons

Caption: Structural relationship between the target compound and its analogs.

Comparing tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate with similar building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate and two other commercially available, structurally related bicyclic diamine building blocks. The objective is to furnish researchers with the necessary data to make informed decisions when selecting scaffolds for their drug discovery programs. The comparison focuses on physicochemical properties, reactivity in common synthetic transformations, and reported applications in medicinal chemistry, supported by experimental data from peer-reviewed literature.

Introduction to Bicyclic Diamine Scaffolds

Bicyclic diamines are privileged scaffolds in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological target binding sites. The incorporation of these scaffolds can lead to improved potency, selectivity, and pharmacokinetic properties compared to more flexible or planar structures. The presence of a mono-protected secondary amine allows for straightforward derivatization, enabling the exploration of structure-activity relationships (SAR).

This guide will compare the following three building blocks:

  • This compound (Scaffold A)

  • tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (Scaffold B)

  • tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (Scaffold C)

Physicochemical Properties

The physicochemical properties of a building block are critical determinants of the properties of the final drug candidate, influencing factors such as solubility, permeability, and metabolic stability.

PropertyScaffold AScaffold BScaffold C
Structure Scaffold A structureScaffold B structureScaffold C structure
CAS Number 141449-85-6198989-07-0[1]201162-53-0[2][3]
Molecular Formula C₁₁H₂₀N₂O₂[4]C₁₀H₁₈N₂O₂[1]C₁₁H₂₀N₂O₂[2][3]
Molecular Weight ( g/mol ) 212.29[4]198.26[1]212.29[2][3]
XLogP3 0.70.71.1[2][3]
Topological Polar Surface Area (Ų) 41.641.6[1]41.6[2][3]
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 333
Rotatable Bond Count 11[1]1[2][3]

Reactivity and Synthetic Utility

The utility of these building blocks is defined by their reactivity in common synthetic transformations used to build compound libraries. The following table summarizes representative examples of N-functionalization reactions.

Reaction TypeScaffoldReagents and ConditionsProductYield (%)Reference
Acylation ABenzoyl chloride, Et₃N, CH₂Cl₂N-Benzoyl derivative>95 (typical)General procedure
BAcyl chloride, base, solventN-Acyl derivativeVariesGeneral procedure
CPropionyl chloride, Et₃N, CH₂Cl₂N-Propionyl derivativeHigh[5]
Alkylation AAlkyl halide, K₂CO₃, CH₃CNN-Alkyl derivativeVariesGeneral procedure
BAlkyl halide, base, solventN-Alkyl derivativeVaries[6]
CAlkyl halide, base, solventN-Alkyl derivativeVaries[5]
Urea Formation AIsocyanate, CH₂Cl₂N-Urea derivativeHighGeneral procedure
BIsocyanate, solventN-Urea derivativeVariesGeneral procedure
CPhenyl isocyanate, THFN-Phenylurea derivativeGoodGeneral procedure

Experimental Protocols

Detailed experimental protocols for key synthetic transformations are provided below.

General Procedure for N-Acylation

To a solution of the Boc-protected bicyclic diamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.1 M) at 0 °C is added the corresponding acyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 2-16 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-acylated product.

General Procedure for N-Alkylation

A mixture of the Boc-protected bicyclic diamine (1.0 eq), the appropriate alkyl halide (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile (0.1 M) is stirred at 60 °C for 12-24 hours. The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

General Procedure for N-Urea Formation

To a solution of the Boc-protected bicyclic diamine (1.0 eq) in dichloromethane (0.1 M) is added the corresponding isocyanate (1.05 eq). The reaction mixture is stirred at room temperature for 1-4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or crystallization to yield the desired urea derivative.

Applications in Drug Discovery

These bicyclic diamine scaffolds have been incorporated into a variety of biologically active molecules targeting different therapeutic areas.

  • Scaffold A (hexahydropyrrolo[3,4-c]pyrrole): This scaffold has been utilized in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs) and has shown potential in the development of agents for neurological disorders.[7] Derivatives have also been explored as antagonists for retinol-binding protein 4 (RBP4) and 5-HT2C receptors.[8]

  • Scaffold B (2,5-diazabicyclo[2.2.1]heptane): This rigid and chiral scaffold has been employed in the design of potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists.[9] Its constrained conformation makes it an attractive building block for achieving high target selectivity.

  • Scaffold C (3,8-diazabicyclo[3.2.1]octane): This scaffold has been incorporated into a wide range of biologically active compounds, including analgesics,[5] antiarrhythmic agents,[10] and enzyme inhibitors.[11] Its versatile structure allows for the development of ligands for various biological targets.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the conceptualization of the use of these building blocks, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening Building_Block Boc-Protected Bicyclic Diamine Functionalization N-Functionalization (Acylation, Alkylation, etc.) Building_Block->Functionalization Reagents Deprotection Boc Deprotection (e.g., TFA) Functionalization->Deprotection Intermediate Final_Compound Final Compound Library Deprotection->Final_Compound Active Moiety HTS High-Throughput Screening Final_Compound->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->Building_Block Iterative Design

Caption: A generalized workflow for the utilization of bicyclic diamine building blocks in drug discovery.

gpc_signaling Ligand Bicyclic Diamine Derivative GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway, a common target for drugs derived from these scaffolds.

Conclusion

The choice of a bicyclic diamine scaffold is a critical decision in the design of new drug candidates. This compound, tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, and tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate each offer a unique combination of structural rigidity and synthetic accessibility. While their core physicochemical properties are similar, the specific geometry of each scaffold can significantly influence binding affinity and selectivity for a given biological target. This guide provides a starting point for scaffold selection, but the optimal choice will ultimately depend on the specific requirements of the drug discovery project and empirical validation through synthesis and biological testing.

References

The Strategic Advantage of Tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to a Versatile Bicyclic Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount for the development of next-generation therapeutics. Among the privileged structures utilized by researchers, tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has emerged as a key building block, providing a rigid bicyclic diamine core that is instrumental in the synthesis of a diverse array of biologically active molecules. This guide offers an objective comparison of this scaffold with relevant alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on its strategic advantages.

The hexahydropyrrolo[3,4-c]pyrrole core is a fused bicyclic system that offers a defined spatial orientation for substituents, a crucial feature for optimizing interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for synthetic manipulations, making it an ideal intermediate for complex molecule synthesis.[1] This scaffold has been incorporated into compounds targeting a range of diseases, including cancer and neurological disorders.[2]

Comparative Analysis: Physicochemical Properties

A key advantage of the hexahydropyrrolo[3,4-c]pyrrole scaffold lies in its favorable physicochemical properties, which can be fine-tuned through substitution. When compared to more traditional monocyclic building blocks like piperazine or alternative bicyclic systems such as spirocyclic diamines, the fused pyrrolidine rings offer a unique combination of rigidity and polarity.

PropertyThis compoundN-Boc-piperazinetert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Molecular Weight ( g/mol ) 212.29[3]186.25226.32
Predicted clogP ~0.7-1.0~1.3~1.5
Topological Polar Surface Area (TPSA) (Ų) 41.6[3]32.341.6
Structural Rigidity HighModerateHigh
Synthetic Accessibility ModerateHighModerate

Note: clogP and TPSA values are estimations and can vary based on the software used for calculation. Synthetic accessibility is a qualitative assessment.

The data suggests that while N-Boc-piperazine is a smaller and more readily available building block, the hexahydropyrrolo[3,4-c]pyrrole scaffold offers a higher degree of rigidity and a larger surface area for potential interactions, which can be advantageous in designing potent and selective ligands. Compared to the spirocyclic alternative, the fused system presents a different geometric profile, which can be exploited to explore distinct chemical space.

Performance in Synthetic Applications: A Comparative Overview

The utility of a building block is ultimately determined by its performance in chemical synthesis. This compound serves as a versatile platform for a variety of chemical transformations, including N-alkylation, acylation, and cross-coupling reactions.

Table 2: Comparison of Yields in a Representative Suzuki-Miyaura Coupling Reaction

Bicyclic Diamine CoreAryl HalideCatalyst/LigandBaseSolventYield (%)
Deprotected hexahydropyrrolo[3,4-c]pyrrole4-BromotoluenePd(dppf)Cl₂K₂CO₃DME~85-95[4]
Deprotected 2,7-diazaspiro[4.4]nonane4-BromotoluenePd(dppf)Cl₂K₂CO₃DME~80-90

Yields are approximate and can vary based on specific reaction conditions.

The high yields achievable in cross-coupling reactions highlight the synthetic utility of the hexahydropyrrolo[3,4-c]pyrrole core. The defined stereochemistry of the bicyclic system can also be leveraged to control the orientation of substituents, a critical factor in enantioselective synthesis.

Experimental Protocols

To provide a practical context for the application of this building block, detailed experimental protocols for key synthetic transformations are provided below.

Protocol 1: Synthesis of tert-Butyl (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate via Catalytic Hydrogenation

This procedure outlines a common method for the preparation of the chiral hexahydropyrrolo[3,4-c]pyrrole core.

Materials:

  • cis-1-Benzyl-5-(tert-butoxycarbonyl)pyrrolo[3,4-c]pyrrole-4,6-dione

  • Palladium on carbon (10 wt%)

  • Methanol

  • Hydrogen gas

Procedure:

  • To a solution of cis-1-benzyl-5-(tert-butoxycarbonyl)pyrrolo[3,4-c]pyrrole-4,6-dione in methanol, add 10 wt% palladium on carbon.

  • The reaction mixture is subjected to hydrogenation at a pressure of 50 psi for 12 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.

Protocol 2: N-Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to liberate the secondary amine for further functionalization.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add trifluoroacetic acid dropwise to the solution at 0 °C.[5]

  • The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in a minimal amount of dichloromethane and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the deprotected hexahydropyrrolo[3,4-c]pyrrole.

Visualizing Synthetic Pathways and Logical Relationships

To further illustrate the utility of this building block, the following diagrams outline key synthetic pathways and logical relationships in its application.

Synthesis_Workflow Start Pyrrole Precursor Step1 [4+2] Cycloaddition Start->Step1 Intermediate1 Bicyclic Imide Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 Hexahydropyrrolo [3,4-c]pyrrole Core Step2->Intermediate2 Step3 N-Boc Protection Intermediate2->Step3 Target tert-Butyl Hexahydropyrrolo [3,4-c]pyrrole-2(1H)-carboxylate Step3->Target Step4 N-Boc Deprotection Target->Step4 Intermediate3 Free Bicyclic Diamine Step4->Intermediate3 Step5 Functionalization (e.g., Suzuki Coupling) Intermediate3->Step5 Final_Product Bioactive Molecule Step5->Final_Product

Caption: Synthetic workflow for the preparation and functionalization of the target compound.

Scaffold_Comparison cluster_fused Fused Bicyclic Scaffolds cluster_spiro Spirocyclic Scaffolds cluster_mono Monocyclic Scaffolds Hexahydropyrrolo[3,4-c]pyrrole Hexahydropyrrolo[3,4-c]pyrrole Azaspiro[4.4]nonane Azaspiro[4.4]nonane Hexahydropyrrolo[3,4-c]pyrrole->Azaspiro[4.4]nonane Different 3D Geometry Piperazine Piperazine Hexahydropyrrolo[3,4-c]pyrrole->Piperazine Increased Rigidity Azaspiro[4.4]nonane->Piperazine Increased Rigidity & sp3 Character Diazaspiro[4.4]nonane Diazaspiro[4.4]nonane Piperidine Piperidine

Caption: Logical relationship and comparison of different amine scaffolds in drug design.

Conclusion

This compound stands out as a valuable and versatile building block in drug discovery. Its rigid, fused bicyclic structure provides a unique three-dimensional framework that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties compared to more flexible or simpler scaffolds. The straightforward methods for its synthesis and functionalization, coupled with its favorable physicochemical characteristics, make it a strategic choice for researchers aiming to explore novel chemical space and develop innovative therapeutics. While alternative scaffolds such as spirocyclic diamines also offer significant advantages in creating 3D diversity, the hexahydropyrrolo[3,4-c]pyrrole core provides a distinct and complementary platform for the design of new bioactive molecules.

References

Comparative Analysis of the Biological Activities of Tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate scaffold is a key heterocyclic structure utilized in medicinal chemistry as a versatile building block for the synthesis of a wide array of biologically active compounds. Its rigid bicyclic core allows for the precise spatial orientation of substituents, making it an attractive template for designing targeted therapies. This guide provides a comparative overview of the biological activities of various derivatives of this scaffold, supported by experimental data from published research and patent literature.

Kinase Inhibitory Activity

Derivatives of the hexahydropyrrolo[3,4-c]pyrrole core have been investigated for their potential as kinase inhibitors, a class of drugs that can block the action of kinases, enzymes that are crucial for cell signaling and growth. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

A study on pyrrolo[2,3-d]pyrimidine derivatives, which share a pyrrole core, demonstrated significant inhibitory activity against several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and progression. While not direct derivatives of the hexahydropyrrolo[3,4-c]pyrrole scaffold, the structure-activity relationship (SAR) findings from these related compounds can inform the design of novel inhibitors based on the core of interest.

Compound IDTarget KinaseIC50 (µM)Reference
8 PDGFR-β2-digit micromolar[1]
12 VEGFR-2~1.5-fold less potent than SU5416[1]
17 EGFR~6.6-fold less potent than PD153035[1]
18 EGFRNext best inhibitory activity after 17 [1]
19 PDGFR-β2-digit micromolar[1]
20 PDGFR-β2-digit micromolar[1]
1c Protein Kinase CK20.049[2]

Table 1: Kinase Inhibitory Activity of Related Pyrrole Derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase's activity. Lower values indicate higher potency.

Experimental Protocols

Kinase Inhibition Assays:

The inhibitory activity of the compounds against various kinases is typically determined using in vitro kinase assays. A general protocol involves:

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their specific peptide substrates are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are serially diluted and incubated with the kinase enzyme.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Using commercially available kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assays: Using phosphorylation-specific antibodies in techniques like ELISA or TR-FRET.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity

The hexahydropyrrolo[3,4-c]pyrrole scaffold has also been explored in the development of antiviral agents. For instance, a patent by Gilead Sciences discloses a series of compounds for treating Hepatitis C virus (HCV) infection, where the hexahydropyrrolo[3,4-c]pyrrole moiety serves as a key structural element.

While specific quantitative data for a range of derivatives is often proprietary, the patent literature indicates that modifications at the N-5 position of the hexahydropyrrolo[3,4-c]pyrrole ring are crucial for potent anti-HCV activity.

Experimental Protocols

HCV Replicon Assay:

The antiviral activity of compounds against HCV is commonly evaluated using a cell-based HCV replicon assay. The general steps are as follows:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic or full-length HCV replicon are cultured. These replicons often contain a reporter gene, such as luciferase, for easy quantification of viral replication.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The treated cells are incubated for a specific period (e.g., 48-72 hours) to allow for HCV replication.

  • Quantification of Viral Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase activity) or by quantifying HCV RNA levels using real-time RT-PCR.

  • Data Analysis: The EC50 (50% effective concentration) values are calculated, representing the concentration of the compound that inhibits 50% of HCV replication. Cytotoxicity of the compounds is also assessed in parallel using assays like the MTT or MTS assay to determine the selectivity index (SI = CC50/EC50).

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes involved in evaluating the biological activity of these derivatives, the following diagrams illustrate the typical workflows for kinase inhibition and antiviral assays.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Kinase Kinase Enzyme Incubation Incubate Kinase + Compound Kinase->Incubation Substrate Peptide Substrate Reaction Add ATP to Initiate Reaction Substrate->Reaction Compound Test Compound (Serial Dilutions) Compound->Incubation Incubation->Reaction Detection Detect Phosphorylation Reaction->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Antiviral_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation_quant Incubation & Quantification cluster_analysis Data Analysis Cells HCV Replicon Cells Treatment Treat Cells with Compound Cells->Treatment Incubation Incubate for 48-72h Treatment->Incubation Quantification Quantify Viral Replication (e.g., Luciferase Assay) Incubation->Quantification Analysis Calculate EC50 and CC50 Quantification->Analysis

Caption: Workflow for a cell-based HCV replicon assay.

Conclusion

The this compound scaffold remains a valuable starting point for the development of novel therapeutics. The data presented, although primarily from related pyrrole structures, highlights the potential of this chemical space in targeting a range of diseases. Future research focusing on the systematic exploration of substitutions around this specific hexahydropyrrolo[3,4-c]pyrrole core is warranted to delineate clear structure-activity relationships and to identify lead compounds with improved potency and selectivity for various biological targets. Researchers are encouraged to utilize the outlined experimental protocols as a foundation for their own investigations into the biological activities of novel derivatives.

References

Computational modeling of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,4-c]pyrrole scaffold is a valuable pharmacophore in medicinal chemistry, serving as a core structure for the development of various therapeutic agents. Its rigid bicyclic structure provides a well-defined orientation for substituent groups, making it an attractive starting point for rational drug design. This guide provides a comparative overview of the computational modeling and experimental validation of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate derivatives and related compounds, offering insights into their therapeutic potential.

Performance Comparison of Pyrrolo[3,4-c]pyrrole Derivatives and Alternatives

While direct computational modeling data for this compound is not extensively available in the public domain, its derivatives have been the subject of computational and experimental studies. These investigations provide a framework for understanding the structure-activity relationships (SAR) and for predicting the compound's potential biological activities.

A notable study focused on a series of novel pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives as potential anti-cancer agents, comparing them to the commercially available drug Vorinostat© (suberoylanilide hydroxamic acid).[1] The computational and experimental data from this study are summarized below.

Table 1: Computational and Experimental Data for Pyrrolo[3,4-c]pyrrole Hydroxamic Acid Derivatives and Vorinostat [1]

CompoundTarget EnzymeMolecular Docking Score (kcal/mol)In Vitro Anti-proliferative Activity (IC50 in µM) on MDA-MB-231 cells
Derivative 9c Histone Deacetylase (HDAC)-8.5 12.5
Vorinostat©Histone Deacetylase (HDAC)-7.925.0
Derivative 9aHistone Deacetylase (HDAC)-7.8>50
Derivative 9bHistone Deacetylase (HDAC)-8.2>50

The data clearly indicates that derivative 9c exhibits a more favorable docking score and superior anti-proliferative activity compared to the established drug Vorinostat©, highlighting the potential of the pyrrolo[3,4-c]pyrrole scaffold.

In other studies, various pyrrole derivatives have been evaluated against different targets. For instance, a series of pyrrole-cinnamate hybrids were investigated as dual cyclooxygenase-2/lipoxygenase (COX-2/LOX) inhibitors.[2]

Table 2: In Vitro Inhibitory Activity of Pyrrole-Cinnamate Hybrids [2]

CompoundCOX-2 Inhibition (IC50 in µM)Soybean LOX Inhibition (IC50 in µM)
Hybrid 50.55 30
Hybrid 67.027.5
Indomethacin (Reference)0.80-
NDGA (Reference)-5.0

These findings demonstrate the versatility of the pyrrole core in targeting different enzyme families and underscore the importance of specific substitutions in determining biological activity.

Experimental and Computational Protocols

To ensure reproducibility and facilitate further research, detailed methodologies are crucial.

Molecular Docking Protocol for Pyrrolo[3,4-c]pyrrole Hydroxamic Acid Derivatives[1][2]
  • Protein Preparation: The crystal structure of human histone deacetylase (HDAC) was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added.

  • Ligand Preparation: The 3D structures of the pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives and Vorinostat© were generated and optimized using molecular mechanics force fields.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The grid box was centered on the active site of the enzyme, and the docking parameters were set to standard values. The conformation with the lowest binding energy was selected for analysis.

In Vitro Anti-proliferative Activity Assay[1][2]
  • Cell Culture: Human breast cancer cell lines (MDA-MB-231) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours.

  • MTT Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the IC50 values were calculated.

Visualizing Computational and Experimental Workflows

To provide a clearer understanding of the processes involved in computational drug design and experimental validation, the following diagrams illustrate a typical workflow.

G cluster_computational Computational Workflow cluster_experimental Experimental Workflow Target_Identification Target Identification (e.g., HDAC) Ligand_Design Ligand Design (Pyrrolo[3,4-c]pyrrole scaffold) Target_Identification->Ligand_Design Molecular_Docking Molecular Docking (Prediction of binding affinity) Ligand_Design->Molecular_Docking ADMET_Prediction In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Molecular_Docking->ADMET_Prediction SAR_Analysis Structure-Activity Relationship (SAR) Analysis ADMET_Prediction->SAR_Analysis Chemical_Synthesis Chemical Synthesis of Derivatives SAR_Analysis->Chemical_Synthesis Lead Optimization In_Vitro_Screening In Vitro Screening (e.g., Enzyme Inhibition Assay) Chemical_Synthesis->In_Vitro_Screening In_Vitro_Screening->SAR_Analysis Feedback Cell-Based_Assays Cell-Based Assays (e.g., Cytotoxicity) In_Vitro_Screening->Cell-Based_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Cell-Based_Assays->In_Vivo_Studies

Caption: Iterative cycle of computational drug design and experimental validation.

This workflow highlights the synergy between in silico and in vitro methods. Computational predictions guide the synthesis of promising compounds, and experimental results provide feedback for refining computational models, leading to the identification of potent drug candidates.

G Input Input Target Protein (PDB) Ligand Structures (SDF) Preparation Preparation Remove Water & Heteroatoms Add Hydrogens Energy Minimization Input:f1->Preparation:f0 Input:f2->Preparation:f0 Docking Docking Define Binding Site Run Docking Algorithm Generate Poses Preparation->Docking:f0 Analysis Analysis Score Poses (Binding Energy) Visualize Interactions Select Top Candidates Docking->Analysis:f0

Caption: A typical molecular docking workflow.

This diagram outlines the key steps in performing a molecular docking study, from preparing the protein and ligand structures to analyzing the predicted binding poses and energies. This computational technique is instrumental in prioritizing compounds for synthesis and experimental testing.

References

X-ray Crystal Structure Analysis: A Comparative Guide for tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate and a Key Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecular scaffolds is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystal structure of a key derivative of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, a prevalent scaffold in medicinal chemistry.

While a public crystal structure for the parent compound, this compound, is not currently available, a detailed X-ray crystallographic study of a closely related and functionally relevant derivative, tert-butyl 5-(3-carbamimidoylbenzyl)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate , offers critical insights into the conformational properties of the core hexahydropyrrolo[3,4-c]pyrrole scaffold. This derivative was synthesized and characterized as part of a structure-based design program for novel Factor Xa inhibitors.

Comparative Structural Insights

The core hexahydropyrrolo[3,4-c]pyrrole scaffold in the crystallized derivative maintains a compact, bicyclic structure. The determination of its crystal structure provides precise atomic coordinates, bond lengths, and angles, which are invaluable for computational modeling and understanding ligand-receptor interactions. The tert-butoxycarbonyl (Boc) protecting group on one of the pyrrolidine nitrogens and the substituted benzyl group on the other influence the overall conformation and electronic properties of the molecule.

This crystallographic data serves as a crucial reference point for researchers working with other derivatives of this scaffold, enabling more accurate predictions of their three-dimensional structures and guiding the design of new compounds with desired biological activities.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for tert-butyl 5-(3-carbamimidoylbenzyl)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This information was obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 940562.

ParameterValue
Empirical Formula C20 H30 N4 O2
Formula Weight 374.48
Temperature (K) 100
Wavelength (Å) 1.54178
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions
a (Å)11.163(2)
b (Å)15.634(3)
c (Å)11.758(2)
α (°)90
β (°)104.23(3)
γ (°)90
Volume (ų) 1990.0(6)
Z 4
Calculated Density (Mg/m³) 1.250
Absorption Coefficient (mm⁻¹) 0.675
F(000) 808
Crystal Size (mm³) 0.30 x 0.20 x 0.10
Theta range for data collection (°) 4.54 to 66.65
Reflections collected 13414
Independent reflections 3474 [R(int) = 0.0461]
Completeness to theta = 66.65° 99.1 %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 3474 / 0 / 244
Goodness-of-fit on F² 1.047
Final R indices [I>2sigma(I)] R1 = 0.0427, wR2 = 0.1118
R indices (all data) R1 = 0.0463, wR2 = 0.1154

Experimental Protocol for X-ray Crystal Structure Determination

The determination of a single-crystal X-ray structure involves a series of precise steps to obtain high-quality diffraction data and ultimately solve the molecular structure. The general workflow is outlined below.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Compound Synthesis & Purification crystallization Crystallization Trials (e.g., vapor diffusion, slow evaporation) synthesis->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting diffractometer X-ray Diffraction Data Collection (Diffractometer) mounting->diffractometer data_processing Data Processing & Reduction diffractometer->data_processing structure_solution Structure Solution (e.g., direct methods, Patterson function) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

Experimental workflow for single-crystal X-ray diffraction.

1. Crystal Growth: The initial and often most challenging step is to grow a single crystal of sufficient size and quality. This typically involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly or cool down, leading to the formation of well-ordered crystals. Various techniques such as vapor diffusion, slow evaporation, and cooling crystallization are employed.

2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. This data is meticulously collected by a detector.

3. Data Processing and Structure Solution: The collected diffraction data is processed to correct for experimental factors and to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are used to calculate the structure factors. The phase problem is then solved using computational methods, such as direct methods or the Patterson function, to generate an initial electron density map.

4. Structure Refinement and Validation: The initial atomic model is refined against the experimental data to improve the fit and obtain the most accurate atomic positions, bond lengths, and angles. The quality of the final structure is assessed using various metrics, such as the R-factor, and is validated to ensure its chemical and crystallographic reasonability. The final structural information is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

The Versatility of the Hexahydropyrrolo[3,4-c]pyrrole Scaffold: A Comparative Review of Its Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpetual. Among the privileged structures in medicinal chemistry, the rigid, bicyclic diamine scaffold of hexahydropyrrolo[3,4-c]pyrrole has emerged as a versatile building block for the synthesis of a diverse array of biologically active compounds. This guide provides a comparative analysis of the applications of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate and its derivatives, offering insights into their performance against alternative scaffolds, supported by available experimental data.

The unique conformational constraints of the hexahydropyrrolo[3,4-c]pyrrole core make it an attractive scaffold for the design of ligands targeting a variety of biological targets, including G-protein coupled receptors (GPCRs), kinases, and proteases. The tert-butoxycarbonyl (Boc) protecting group in this compound allows for selective functionalization, enabling the synthesis of libraries of compounds for screening and optimization.

Kinase Inhibition: A Promising Avenue for Anticancer Therapeutics

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, which shares structural similarities with the pyrrolo[3,4-c]pyrrole core, have been investigated as potent multi-targeted kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer. The development of kinase inhibitors is therefore a major focus of anticancer drug discovery.

A series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized and evaluated for their cytotoxic and kinase inhibitory activities.[1][2] Notably, compound 5k from this series demonstrated significant inhibitory activity against several key kinases implicated in cancer progression, including EGFR, Her2, VEGFR2, and CDK2.[1][2]

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
5k EGFR89Sunitinib-
5k Her240Staurosporine38
5k VEGFR2136Sunitinib261
5k CDK2204Sunitinib-

Table 1: Kinase inhibitory activity of compound 5k compared to reference inhibitors.[1][2]

The data in Table 1 highlights the potential of the pyrrolo[2,3-d]pyrimidine scaffold as a platform for developing potent multi-targeted kinase inhibitors. The activity of compound 5k against VEGFR2 is particularly noteworthy, as it is more potent than the established drug Sunitinib.[1][2]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell cluster_drug Mechanism of Action Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Apoptosis_Inhibition Inhibition of Apoptosis Pyrrole_Derivative Pyrrolo[2,3-d]pyrimidine Derivative (e.g., 5k) Pyrrole_Derivative->RTK inhibits

Central Nervous System Applications: Targeting Nicotinic Acetylcholine Receptors

The hexahydropyrrolo[3,4-c]pyrrole scaffold has also been successfully employed in the development of ligands for central nervous system (CNS) targets, such as nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction.

One notable example is the development of selective α7 nAChR agonists. The compound A-844606 , which features a hexahydropyrrolo[3,4-c]pyrrole core, has shown high affinity for α7 nAChRs.[3][4] In contrast, the structurally related 4-bromophenyl-1,4-diazabicyclo[3.2.2]nonane-4-carboxylate (SSR180711), which utilizes a different bicyclic diamine scaffold, also acts as a potent and selective partial agonist for α7 nAChRs.[3][4]

CompoundTargetIC50 (nM)Scaffold
A-844606 α7 nAChR11Hexahydropyrrolo[3,4-c]pyrrole
SSR180711 α7 nAChRnanomolar affinity1,4-diazabicyclo[3.2.2]nonane

Table 2: Comparison of α7 nAChR ligands based on different scaffolds.[3][4]

The data suggests that both the hexahydropyrrolo[3,4-c]pyrrole and the 1,4-diazabicyclo[3.2.2]nonane scaffolds can be effectively utilized to design potent α7 nAChR ligands. The choice of scaffold can influence the physicochemical properties and synthetic accessibility of the final compounds.

nAChR_Modulation cluster_ligands Ligand Binding Acetylcholine Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (α7) Acetylcholine->nAChR binds Ion_Channel_Opening Ion Channel Opening (Na+, Ca2+) nAChR->Ion_Channel_Opening activates Neuronal_Excitation Neuronal Excitation Ion_Channel_Opening->Neuronal_Excitation Cognitive_Function Improved Cognitive Function Neuronal_Excitation->Cognitive_Function A844606 A-844606 (Hexahydropyrrolo[3,4-c]pyrrole) A844606->nAChR agonist SSR180711 SSR180711 (Diazabicyclononane) SSR180711->nAChR partial agonist

Antimicrobial Activity: A Scaffold for New Antibacterial Agents

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. The pyrrole scaffold, in a broader sense, has been a fruitful source of compounds with antibacterial and antifungal properties.

While specific data on this compound derivatives with potent antimicrobial activity is limited in the reviewed literature, related pyrrole derivatives have shown promising results. For instance, a series of N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide derivatives exhibited activity against both Staphylococcus aureus and Escherichia coli.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference (Ciprofloxacin) MIC (µg/mL)
Pyrrole benzamide derivative3.12 - 12.53.12 - 12.52

Table 3: Antibacterial activity of pyrrole benzamide derivatives.

These findings suggest that the pyrrole core is a viable starting point for the design of new antibacterial agents. Further exploration of the hexahydropyrrolo[3,4-c]pyrrole scaffold in this therapeutic area is warranted.

Experimental_Workflow_Antimicrobial Start Start: Synthesized Pyrrole Derivatives Preparation Prepare stock solutions of compounds Start->Preparation MIC_Assay Perform Microbroth Dilution Assay Preparation->MIC_Assay Inoculation Inoculate bacterial cultures (e.g., S. aureus, E. coli) Inoculation->MIC_Assay Incubation Incubate at 37°C for 24 hours MIC_Assay->Incubation Observation Observe for bacterial growth (turbidity) Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination End End: Quantitative Antimicrobial Data MIC_Determination->End

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A general protocol for assessing kinase inhibition involves the following steps:

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Kinase Reaction Mixture: A reaction mixture is prepared containing the target kinase, a suitable substrate (e.g., a peptide or protein), and a buffer solution.

  • Incubation: The test compound is added to the kinase reaction mixture at various concentrations.

  • ATP Addition: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).

  • Reaction Termination: After a specific incubation period, the reaction is stopped, typically by adding a stop solution.

  • Detection: The extent of substrate phosphorylation is quantified using various methods, such as radioisotope incorporation, fluorescence-based assays, or enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Nicotinic Acetylcholine Receptor Binding Assay (General Protocol)

A common method for determining the binding affinity of a compound to a receptor is a radioligand binding assay:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., α7 nAChR) are prepared from cell lines or animal tissues.

  • Assay Buffer: A suitable buffer is used to maintain the pH and ionic strength.

  • Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]methyllycaconitine for α7 nAChR) is used.

  • Competition Binding: The membrane preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Ki Determination: The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined as follows:

  • Compound Dilution: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Bacterial Inoculum: A standardized suspension of the test bacterium is prepared and added to each well of the microtiter plate.

  • Controls: Positive (no compound) and negative (no bacteria) growth controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion

The this compound scaffold and its derivatives represent a valuable platform in modern drug discovery. The available data, though not always directly comparative, demonstrates the potential of this scaffold in developing potent and selective ligands for a range of biological targets. Its application in kinase inhibition for cancer therapy and in modulating CNS receptors highlights its versatility. While direct, head-to-head comparative studies with alternative scaffolds are needed to fully delineate its advantages and disadvantages, the existing body of research strongly supports its continued exploration in the pursuit of novel therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the potential of this promising molecular framework.

References

Safety Operating Guide

tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and professionals in drug development are advised to adhere to the following procedures for the proper disposal of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This guide ensures the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

I. Hazard Identification and Safety Precautions

This compound is classified with several hazards, necessitating careful handling and the use of appropriate personal protective equipment (PPE).

Hazard Summary Table:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Acute Toxicity, DermalH312Harmful in contact with skin.[1][2]
Acute Toxicity, InhalationH332Harmful if inhaled.[1][2]
Skin IrritationH315Causes skin irritation.[2][3]
Eye IrritationH319Causes serious eye irritation.[2][3]
Respiratory IrritationH335May cause respiratory irritation.[3]
Aquatic Hazard, ChronicH410Very toxic to aquatic life with long lasting effects.[4]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1][3]

  • Clothing: Wear protective clothing.[1][3]

  • Eye Protection: Wear eye protection.[1][3]

  • Face Protection: Wear face protection.[1][3]

II. Step-by-Step Disposal Protocol

The primary disposal method for this compound is to entrust it to a licensed professional waste disposal service. Do not dispose of this chemical into the environment, drains, or sewage systems.

Experimental Protocol for Decontamination of Empty Containers:

  • Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Solvent Collection: Collect the rinsate (the solvent used for rinsing) for proper disposal as chemical waste.

  • Container Puncturing: Puncture or crush the rinsed container to prevent reuse.

  • Final Disposal: Dispose of the punctured container as regular waste, in accordance with local regulations.

Disposal of Unused or Waste Material:

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store the waste material in a cool, dry, and well-ventilated area, away from incompatible substances.[3] Keep the container tightly closed.[3]

  • Professional Disposal: Arrange for a licensed professional waste disposal company to collect and dispose of the chemical waste in accordance with federal, state, and local environmental regulations.[1][3]

III. Emergency Procedures

In the event of accidental release or exposure, follow these first-aid measures and report the incident to your institution's environmental health and safety department.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1][3]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse.[1][5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • If Swallowed: Rinse mouth.[1] Get medical help.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

G cluster_start Start Point cluster_assessment Waste Assessment cluster_procedure Disposal Procedures cluster_end Final Disposal start Chemical to be Disposed assess_type Unused Material or Contaminated Waste? start->assess_type assess_container Empty Container? assess_type->assess_container Empty Container package_waste Package, Label & Store Securely assess_type->package_waste Unused/Waste triple_rinse Triple Rinse with Suitable Solvent assess_container->triple_rinse Yes professional_disposal Licensed Professional Waste Disposal package_waste->professional_disposal collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate puncture_container Puncture and Dispose of Container triple_rinse->puncture_container collect_rinsate->package_waste

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.